hMAO-B-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19FN2O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[2-(3-hydroxy-2-methyl-4-oxo-1-pyridinyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19FN2O5/c1-14-21(28)20(27)8-9-25(14)10-11-26-22(29)18-7-6-17(12-19(18)23(26)30)31-13-15-2-4-16(24)5-3-15/h2-9,12,28H,10-11,13H2,1H3 |
InChI Key |
JMLJWKGSYPJSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCN2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Indole-Based hMAO-B Inhibitors: A Technical Guide
This in-depth technical guide explores the core mechanism of action of potent and selective indole-based inhibitors of human monoamine oxidase B (hMAO-B), with a specific focus on a representative compound, designated herein as Compound 8b , a member of a novel series of synthesized indole-based molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases such as Parkinson's disease.
Introduction to hMAO-B and Its Inhibition
Human monoamine oxidase B (hMAO-B) is a crucial enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, including dopamine.[1] In neurodegenerative conditions like Parkinson's disease, the activity of hMAO-B is implicated in the depletion of dopamine and the generation of oxidative stress through the production of hydrogen peroxide.[2][3] The inhibition of hMAO-B is a validated therapeutic strategy to increase dopamine levels and potentially confer neuroprotection.[3][4] This guide focuses on a novel class of indole-based hMAO-B inhibitors that exhibit high potency and selectivity.
Quantitative Inhibitory Activity
A series of novel indole-based compounds have been synthesized and evaluated for their inhibitory activity against hMAO-B. Among these, several compounds demonstrated significant inhibition. The quantitative data for the most potent of these inhibitors are summarized below.
| Compound | % Inhibition at 10 µM | IC50 (µM) | Ki (nM) | Inhibition Type |
| 8b | 99.4 | 0.03 | 6.63 | Competitive |
| 8a | 99.3 | 0.02 | 10.34 | Competitive |
| 7b | 84.1 | 0.33 | Not Reported | Not Reported |
| 8e | 89.6 | 0.45 | Not Reported | Not Reported |
Table 1: Summary of quantitative data for potent indole-based hMAO-B inhibitors. Data sourced from[5][6].
Mechanism of Action: Competitive Inhibition
Kinetic studies have elucidated that Compound 8b acts as a competitive inhibitor of hMAO-B.[6] This mode of action signifies that the inhibitor directly competes with the substrate (e.g., dopamine or benzylamine) for binding to the active site of the enzyme. The low nanomolar Ki value for Compound 8b indicates a high affinity for the hMAO-B active site.
Molecular docking studies suggest that these indole-based inhibitors establish favorable interactions within the active site of hMAO-B. A key interaction involves the formation of a hydrogen bond with the hydroxyl group of Tyr326, a critical residue in the active site.[6] This interaction, along with the overall shape and hydrophobicity of the inhibitor, contributes to its potent and selective binding. The lack of similar favorable interactions with the active site of the MAO-A isoform explains the high selectivity of these compounds for MAO-B.[6]
Experimental Protocols
In Vitro hMAO-B Inhibition Assay
The inhibitory activity of the compounds against hMAO-B was determined using a fluorometric method.
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: Benzylamine.
-
Assay Principle: The assay measures the rate of hydrogen peroxide production, a byproduct of the MAO-B catalyzed oxidation of benzylamine. Amplex Red, in the presence of horseradish peroxidase, reacts with hydrogen peroxide to produce the highly fluorescent compound resorufin.
-
Procedure:
-
The test compounds are pre-incubated with the hMAO-B enzyme in a phosphate buffer (pH 7.4) at room temperature.
-
The enzymatic reaction is initiated by the addition of benzylamine.
-
The fluorescence of resorufin is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Enzyme Kinetic Studies
To determine the mode of inhibition and the inhibition constant (Ki), enzyme kinetic studies were performed.
-
Method: Lineweaver-Burk plot analysis.
-
Procedure:
-
The initial rates of the hMAO-B catalyzed reaction are measured at several different concentrations of the substrate (benzylamine).
-
This is repeated in the presence of three different fixed concentrations of the inhibitor (e.g., 10, 30, and 100 nM).[5]
-
The data are plotted as 1/velocity versus 1/[substrate concentration] (Lineweaver-Burk plot).
-
For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases with inhibitor concentration.
-
The Ki value is calculated from a secondary plot of the slope of each line versus the inhibitor concentration.
-
Cellular Effects and Neuroprotection
Beyond direct enzyme inhibition, the therapeutic potential of these indole-based inhibitors was assessed in cellular models of Parkinson's disease.
Cellular Model
-
Cell Line: PC12 cells, a rat adrenal pheochromocytoma cell line commonly used in neurological research.
-
Neurotoxins: 6-hydroxydopamine (6-OHDA) and rotenone were used to induce oxidative stress and cell death, mimicking some of the pathological processes of Parkinson's disease.
Neuroprotection Assay
-
Procedure:
-
PC12 cells were pre-treated with the hMAO-B inhibitors.
-
The cells were then exposed to 6-OHDA or rotenone.
-
Cell viability was assessed using standard methods such as the MTT assay.
-
-
Results: Compounds 7b, 8a, 8b, and 8e demonstrated the ability to partially reverse the cell death induced by both 6-OHDA and rotenone, indicating a neuroprotective effect.[6]
Conclusion
The indole-based hMAO-B inhibitor, Compound 8b, exemplifies a class of highly potent and selective competitive inhibitors. Its mechanism of action involves direct competition with the substrate for the enzyme's active site, driven by specific molecular interactions. The inhibition of hMAO-B by these compounds leads to a reduction in the degradation of dopamine and mitigates oxidative stress, thereby conferring neuroprotective effects in cellular models of Parkinson's disease. These findings underscore the therapeutic potential of this class of molecules for the treatment of neurodegenerative disorders.
References
- 1. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Acylhydrazone-Based Monoamine Oxidase-B (MAO-B) Inhibitors
Introduction
Monoamine oxidase-B (MAO-B) is a significant enzyme in the central nervous system, primarily responsible for the oxidative deamination of key neurotransmitters. Its inhibition has been a pivotal strategy in the therapeutic management of neurodegenerative disorders, most notably Parkinson's disease. While a specific compound designated "hMAO-B-IN-7" was not identified in the available literature, this guide provides a comprehensive overview of the synthesis pathway for a prominent class of MAO-B inhibitors: acylhydrazones. The methodologies detailed herein are based on established and published synthetic protocols for creating these potent and selective inhibitors.
Synthesis Pathway Overview
The synthesis of acylhydrazone-based MAO-B inhibitors is typically achieved through a straightforward, two-step process. The general scheme involves the initial formation of an acylhydrazide intermediate from a corresponding benzoic acid derivative, followed by the condensation of this intermediate with a substituted benzaldehyde to yield the final acylhydrazone product.
Caption: General two-step synthesis workflow for acylhydrazone-based MAO-B inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of acylhydrazone derivatives as potent MAO-B inhibitors.
Step 1: Synthesis of the Acylhydrazide Intermediate
This initial step involves the reaction of a substituted benzoic acid with hydrazine hydrate under microwave conditions to form the corresponding acylhydrazide.
-
Reactants and Reagents:
-
Substituted Benzoic Acid (1 equivalent)
-
Hydrazine Hydrate (3 equivalents)
-
-
Procedure:
-
Combine 1 equivalent of the selected plain or halogenated benzoic acid with 3 equivalents of hydrazine hydrate.
-
Subject the reaction mixture to microwave irradiation.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a solvent system of hexane and ethyl acetate (2:1 ratio).[1]
-
Upon completion, the resulting acylhydrazide intermediate is isolated.
-
Step 2: Synthesis of the Final Acylhydrazone Product
The acylhydrazide intermediate is then reacted with a para-substituted benzaldehyde in the presence of a catalytic amount of glacial acetic acid to yield the final acylhydrazone.
-
Reactants and Reagents:
-
Acylhydrazide Intermediate (equimolar ratio with benzaldehyde)
-
Para-substituted Benzaldehyde (equimolar ratio with acylhydrazide)
-
Ethyl Alcohol (solvent)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a suitable reaction vessel, mix an equimolar ratio of the acylhydrazide derivative and the para-substituted benzaldehyde in ethyl alcohol.[1]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Heat the reaction mixture to 60–80 °C for 20–30 minutes under microwave conditions.[1]
-
Monitor the formation of the product by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.[1]
-
Upon completion of the reaction, the final acylhydrazone product is filtered and dried.[1]
-
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis and activity of representative acylhydrazone-based MAO-B inhibitors, ACH10 and ACH14, as described in the literature.[1]
| Compound | MAO-B Ki (μM) | Inhibition Type |
| ACH10 | 0.097 ± 0.0021 | Competitive |
| ACH14 | 0.10 ± 0.038 | Competitive |
Enzyme Inhibition Studies
To characterize the inhibitory potential of the synthesized acylhydrazones, in vitro enzyme assays are performed.
MAO-A and MAO-B Inhibition Assays
-
Principle: The activity of MAO-A and MAO-B is determined by monitoring the change in absorbance resulting from the enzymatic conversion of their respective substrates.
-
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Sodium Phosphate Buffer (50 mM, pH 7.2)
-
Synthesized inhibitor compounds
-
-
Procedure:
-
The reaction mixture is prepared in a 0.5 mL volume containing 50 mM sodium phosphate buffer (pH 7.2).
-
For MAO-A assays, kynuramine is used as the substrate at a concentration of 0.06 mM. For MAO-B assays, benzylamine is used at a concentration of 0.30 mM.[1]
-
The change in absorbance is monitored continuously for 30 minutes at 25 °C. The absorbance is measured at 316 nm for the MAO-A assay and 250 nm for the MAO-B assay.[1]
-
To determine the inhibitory activity, the assays are performed in the presence of the synthesized compounds.
-
Reversibility Studies
-
Principle: Dialysis is used to determine whether the inhibition of MAO-B by the synthesized compounds is reversible.
-
Procedure:
-
The enzyme is incubated with the inhibitor.
-
The mixture is then subjected to dialysis to remove the unbound inhibitor.
-
The activity of the enzyme is measured after dialysis to determine the extent of recovery. A significant recovery of enzyme activity indicates reversible inhibition.[1]
-
Caption: Experimental workflow from synthesis to biochemical evaluation of acylhydrazone inhibitors.
References
An In-depth Technical Guide to the Discovery and Development of a Novel hMAO-B Inhibitor: The Case of Compound C3
Disclaimer: Information regarding a specific molecule designated "hMAO-B-IN-7" was not available in the public domain at the time of this writing. This guide therefore focuses on a representative, potent, and selective hMAO-B inhibitor, (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (Compound C3) , to illustrate the discovery and development process in this class of compounds. The data and methodologies presented are based on available preclinical research.
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Compound C3, a novel and highly selective inhibitor of human Monoamine Oxidase B (hMAO-B). This document is intended for researchers, scientists, and drug development professionals interested in the field of neurodegenerative disease therapeutics, particularly Parkinson's disease.
Introduction to hMAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain.[1][2] Its inhibition leads to increased dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[1] Furthermore, MAO-B inhibitors may possess neuroprotective properties by reducing the formation of reactive oxygen species (ROS) and other toxic byproducts of dopamine breakdown.[1][3] While first-generation MAO-B inhibitors were often irreversible, newer research focuses on developing reversible and highly selective inhibitors to improve safety and efficacy.[4][5]
Discovery of Compound C3
Compound C3, (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide, was discovered through a computational, fragment-based design strategy aimed at identifying potent and selective MAO-B inhibitors.[6] This approach involved the design and synthesis of a series of (S)-2-(benzylamino)propanamide derivatives.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for Compound C3 and its comparator, Safinamide, a known MAO-B inhibitor.
| Compound | Target | IC50 | Selectivity vs. MAO-A | Reference |
| Compound C3 | hMAO-B | More potent than Safinamide | More selective than Safinamide | [6] |
| Safinamide | hMAO-B | 0.08 µM | - | [7] |
Experimental Protocols
-
Enzyme Inhibition Assay: The inhibitory activity of Compound C3 against recombinant human MAO-A and MAO-B was determined. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated.
-
Selectivity Assay: The IC50 value for MAO-A was compared to the IC50 value for MAO-B to determine the selectivity index.
-
Pharmacokinetic Studies: The ability of Compound C3 to cross the blood-brain barrier and its concentration in the brain over time were assessed in animal models.
-
Efficacy Studies: A 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease was used to evaluate the neuroprotective effects of Compound C3.[6] The primary endpoint was the prevention of dopaminergic neuronal loss.[6]
Mechanism of Action
Compound C3 is a highly potent and selective reversible inhibitor of hMAO-B.[6] Molecular modeling studies suggest that its high selectivity is due to steric hindrance at the active site of MAO-A.[6] Specifically, the residue Phe208 in MAO-A creates a steric clash with the inhibitor, whereas the corresponding residue in MAO-B (Ile199) allows for favorable binding.[6]
Visualizations
Caption: Experimental workflow for the discovery and preclinical evaluation of Compound C3.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of hMAO-B-IN-7 in Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-7, and its role in the metabolism of dopamine. Monoamine oxidase B is a critical enzyme in the degradation of dopamine in the central nervous system. Its inhibition represents a key therapeutic strategy for neurological disorders characterized by dopaminergic deficits, such as Parkinson's disease. This document details the biochemical properties of this compound, including its inhibitory potency and mechanism of action. Furthermore, it outlines experimental protocols for the synthesis, purification, and enzymatic analysis of this and similar indole-based inhibitors. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the subject matter.
Introduction to Monoamine Oxidase B and Dopamine Metabolism
Monoamine oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of several key neurotransmitters, including dopamine.[1] This enzymatic process is a primary route for the degradation of dopamine in the brain, leading to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and hydrogen peroxide (H₂O₂). The activity of MAO-B is of significant interest in neuropharmacology, as its dysregulation has been implicated in the pathophysiology of various neurodegenerative diseases.
In conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in debilitating motor symptoms. By inhibiting the action of MAO-B, the breakdown of dopamine can be slowed, thereby increasing its synaptic availability and alleviating some of the motor deficits associated with the disease. This has led to the development of numerous MAO-B inhibitors as therapeutic agents.
This compound: An Indole-Based Inhibitor
Biochemical Properties and Quantitative Data
Compound 4e demonstrates potent and selective inhibition of hMAO-B. The following table summarizes its key quantitative data.
| Parameter | Value | Reference |
| IC₅₀ (hMAO-B) | 0.78 µM | [2] |
| IC₅₀ (hMAO-A) | > 100 µM | [2] |
| Selectivity Index (SI) | > 120 | [2] |
| Inhibition Constant (Ki) | 94.52 nM | [3] |
| Mode of Inhibition | Competitive | [3] |
Table 1: Quantitative data for the hMAO-B inhibitor, Compound 4e.
The high selectivity index indicates a strong preference for inhibiting MAO-B over its isoform, MAO-A, which is a desirable characteristic for minimizing off-target effects. The competitive mode of inhibition suggests that the compound binds to the active site of the enzyme, directly competing with the natural substrate, dopamine.
Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition
The metabolic pathway of dopamine and the mechanism of its modulation by an MAO-B inhibitor like this compound can be visualized as follows:
References
- 1. Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP): radiosynthesis and in vivo characterization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
hMAO-B-IN-7: A Comprehensive Technical Guide to a Promising Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-7, also identified as compound 11n, has emerged as a potent and selective inhibitor of human monoamine oxidase-B (hMAO-B) with significant potential as a neuroprotective agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.
Monoamine oxidase B is a key enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition can lead to increased dopamine levels in the brain, offering symptomatic relief in neurodegenerative conditions. Beyond this, the inhibition of MAO-B is associated with a reduction in oxidative stress and the formation of neurotoxic byproducts, conferring a neuroprotective effect. This compound, a novel phthalimide-hydroxypyridinone derivative, has demonstrated not only potent and selective hMAO-B inhibition but also other crucial neuroprotective functionalities, including iron chelation and cytoprotective effects against oxidative damage.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (compound 11n) and its relevant activities.
| Parameter | Value | Assay |
| hMAO-B Inhibitory Activity | IC50 = 0.79 ± 0.05 μM | Fluorometric Assay |
| Iron (Fe³⁺) Chelating Activity | pFe³⁺ = 18.51 | Spectrophotometric Assay |
| Cytotoxicity | Extremely weak toxicity at 50 μM | MTT Assay in PC12 cells |
| Blood-Brain Barrier Permeability | Ideal Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) |
Table 1: In Vitro Efficacy and Properties of this compound
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
hMAO-B Inhibitory Activity Assay
A fluorometric assay is utilized to determine the inhibitory activity of this compound against human monoamine oxidase B.
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B enzymatic activity, using a fluorescent probe.
-
Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or p-tyramine)
-
Amplex™ Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Reference inhibitor (e.g., selegiline)
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, Amplex™ Red reagent, and HRP.
-
Add varying concentrations of this compound or the reference inhibitor to the wells of a microplate.
-
Add the hMAO-B enzyme to the wells and incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Iron (Fe³⁺) Chelating Activity Assay
The ability of this compound to chelate iron is assessed using a spectrophotometric method.
-
Principle: This assay is based on the competition between the test compound and a known iron chelator (e.g., deferiprone) for binding to Fe³⁺ ions.
-
Reagents:
-
FeCl₃ solution
-
Deferiprone (or other reference chelator) solution
-
HEPES buffer (pH 7.4)
-
This compound (test compound)
-
-
Procedure:
-
Prepare solutions of FeCl₃ and the reference chelator in HEPES buffer.
-
In a cuvette, mix the FeCl₃ solution with the reference chelator to form a colored complex.
-
Add varying concentrations of this compound to the cuvette.
-
Measure the change in absorbance at the wavelength corresponding to the iron-chelator complex.
-
The decrease in absorbance indicates the displacement of the reference chelator by the test compound, from which the pFe³⁺ value can be calculated.
-
Cytotoxicity Assay in PC12 Cells
The potential toxicity of this compound on neuronal cells is evaluated using the MTT assay in a PC12 cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with supplements)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
This compound (test compound)
-
Hydrogen peroxide (H₂O₂) as a positive control for cytotoxicity
-
-
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). A set of wells is treated with H₂O₂ to induce cell death.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA model is used to predict the passive transport of this compound across the blood-brain barrier.[1]
-
Principle: This in vitro assay uses a lipid-infused artificial membrane to mimic the BBB and measures the permeability of a compound from a donor to an acceptor compartment.[1]
-
Apparatus and Reagents:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
BBB lipid solution (e.g., a mixture of phospholipids in an organic solvent)
-
Phosphate buffered saline (PBS, pH 7.4)
-
This compound (test compound)
-
Reference compounds with known BBB permeability
-
-
Procedure:
-
Coat the filter of the donor plate with the BBB lipid solution.
-
Add the test compound and reference compounds (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (V_A * C_A(t)) / (Area * (t - τ_ss) * (C_D(t) - C_A(t)))
-
Where V_A is the volume of the acceptor well, C_A(t) and C_D(t) are the concentrations in the acceptor and donor wells at time t, Area is the filter area, and τ_ss is the steady-state time.
-
-
Scopolamine-Induced Cognitive Impairment Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in ameliorating cognitive deficits.
-
Principle: Scopolamine, a muscarinic receptor antagonist, induces transient memory and learning deficits in rodents, mimicking some cognitive aspects of Alzheimer's disease.
-
Animals: Male mice (e.g., ICR or C57BL/6 strain).
-
Reagents:
-
Scopolamine hydrochloride
-
This compound (test compound)
-
Vehicle (e.g., saline or a suitable solvent for the test compound)
-
-
Procedure:
-
Administer this compound or the vehicle to the mice via a specific route (e.g., intraperitoneal or oral) at a predetermined time before the behavioral tests.
-
After a set time, induce cognitive impairment by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
Conduct behavioral tests to assess learning and memory, such as:
-
Y-maze test: Measures spatial working memory based on the mice's tendency to explore novel arms of the maze.
-
Morris water maze: Assesses spatial learning and memory by training mice to find a hidden platform in a pool of water.
-
-
Record and analyze behavioral parameters (e.g., alternation behavior in the Y-maze, escape latency in the Morris water maze) to determine the effect of this compound on scopolamine-induced cognitive deficits.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows.
References
hMAO-B-IN-7: A Multitargeted Inhibitor for Parkinson's Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-7, also identified as compound 11n, is a potent and selective human monoamine oxidase B (hMAO-B) inhibitor that has demonstrated significant potential in preclinical research for neurodegenerative diseases, including Parkinson's disease (PD).[1] This technical guide provides an in-depth overview of this compound, consolidating key data, experimental protocols, and mechanistic insights to support its application in PD research and drug development. A notable feature of this compound is its design as a multi-target-directed ligand (MTDL), possessing both hMAO-B inhibitory and iron-chelating properties, which are highly relevant to the multifactorial pathology of Parkinson's disease.[2][3]
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Reference |
| hMAO-B IC50 | 0.79 ± 0.05 μM | [1] |
| Selectivity Index (SI) vs. hMAO-A | > 25.3 | [3] |
| Iron (III) Chelating Potential (pFe3+) | 18.51 | [3] |
| Cytotoxicity (PC12 cells) | Extremely weak at 50 μM | [3] |
Table 1: Key Quantitative Data for this compound
Mechanism of Action and Signaling Pathways
This compound exerts its primary therapeutic effect through the selective inhibition of monoamine oxidase B, an enzyme responsible for the degradation of dopamine in the brain.[4] By inhibiting MAO-B, the compound increases the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.
Beyond symptomatic relief, this compound's mechanism extends to neuroprotection. The oxidative deamination of dopamine by MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal cell death.[5] The iron-chelating moiety of this compound is designed to sequester excess iron ions in the brain, which can catalyze the formation of highly toxic hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[2][5] This dual action of inhibiting ROS production and preventing their conversion to more potent oxidants provides a synergistic neuroprotective effect.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature for this compound are provided below.
Synthesis of this compound (Compound 11n)
The synthesis of this compound is part of a broader synthesis of chromone-hydroxypyridinone hybrids. For the specific synthesis of compound 11n, please refer to the detailed procedures outlined in the supplementary information of the primary research paper by Zhang et al.[2] The general synthetic scheme involves the coupling of a chromone core with a hydroxypyridinone moiety through a suitable linker.
hMAO-A/B Inhibition Assay
The inhibitory activity of this compound against human MAO-A and MAO-B can be determined using a fluorometric method.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (Sigma-Aldrich)
-
Amplex® Red Monoamine Oxidase Assay Kit (Invitrogen)
-
This compound (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the appropriate concentration of the test compound, hMAO-A or hMAO-B enzyme, and the Amplex® Red working solution.
-
Initiate the reaction by adding the substrate (e.g., p-tyramine for MAO-B).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~545 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound can be evaluated in a neuronal cell line, such as PC12, using the MTT assay.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Cytoprotective Effect Against H2O2-Induced Oxidative Damage
The ability of this compound to protect neuronal cells from oxidative stress can be assessed by pre-treating the cells with the compound before inducing damage with hydrogen peroxide (H2O2).
Procedure:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce oxidative stress by adding a cytotoxic concentration of H2O2 to the wells (excluding the control group).
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
Compare the viability of cells treated with this compound and H2O2 to those treated with H2O2 alone to determine the cytoprotective effect.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a non-cell-based in vitro method to predict the passive permeability of a compound across the blood-brain barrier.
Materials:
-
PAMPA plate (e.g., from Millipore)
-
Phosphate buffered saline (PBS), pH 7.4
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
This compound
-
Standard compounds with known BBB permeability (for validation)
Procedure:
-
Coat the filter of the donor plate with the brain lipid solution.
-
Add the test compound (this compound) dissolved in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate for a specified time (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental evaluation of this compound.
Caption: Overall experimental workflow for this compound.
Caption: Logical relationship of this compound's effects.
Conclusion
This compound is a promising preclinical candidate for Parkinson's disease research. Its dual mechanism of action, targeting both symptomatic relief through MAO-B inhibition and neuroprotection via the reduction of oxidative stress, makes it a compelling molecule for further investigation. This guide provides a foundational resource for researchers to understand and utilize this compound in their studies, with the aim of advancing the development of novel therapeutics for Parkinson's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
hMAO-B-IN-7: A Multifunctional Inhibitor for Alzheimer's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide explores the preclinical data and therapeutic potential of hMAO-B-IN-7, a novel, blood-brain barrier-penetrant inhibitor of human monoamine oxidase-B (hMAO-B), in the context of Alzheimer's disease (AD). This compound, also identified as compound 11n in seminal research, has emerged as a promising multi-target agent, addressing several key pathological cascades implicated in AD.
Core Properties and Mechanism of Action
This compound is a potent inhibitor of hMAO-B with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[1][2][3][4][5] Its mechanism extends beyond simple enzyme inhibition, exhibiting significant iron-chelating properties. This dual functionality is critical in the context of AD, where both elevated MAO-B activity and dysregulated metal ion homeostasis are known to contribute to oxidative stress and neurotoxicity. The ability of this compound to penetrate the blood-brain barrier allows it to engage with its targets directly within the central nervous system.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and pharmacological properties.
| Parameter | Value | Reference |
| hMAO-B IC50 | 0.79 ± 0.05 μM | [1][2][3][4][5] |
| MAO-A Inhibition | > 20 μM | [6] |
| Selectivity Index (MAO-A/MAO-B) | > 25.3 | [6][7] |
| Iron (Fe³⁺) Chelating Activity (pFe³⁺) | 18.51 | [6][7] |
Preclinical Efficacy in Alzheimer's Disease Models
In preclinical studies, this compound has demonstrated significant neuroprotective and cognitive-enhancing effects.
In Vitro Studies
-
Cytotoxicity: this compound displayed extremely weak toxicity in PC12 cell lines at concentrations up to 50 μM.[6][7]
-
Neuroprotection: The compound exhibited a cytoprotective effect against hydrogen peroxide (H₂O₂)-induced oxidative damage in neuronal cell cultures.[6][7]
In Vivo Studies
-
Blood-Brain Barrier Permeability: The parallel artificial membrane permeation assay (PAMPA) indicated ideal blood-brain barrier permeability.[6][7]
-
Cognitive Enhancement: In a scopolamine-induced mouse model of cognitive impairment, treatment with this compound significantly improved learning and memory.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
hMAO-B Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit human monoamine oxidase B.
Methodology:
-
Recombinant human MAO-B is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine).
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the product formation is measured using a fluorometric or spectrophotometric method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Iron-Chelating Activity Assay
Objective: To assess the ability of this compound to chelate iron (Fe³⁺) ions.
Methodology:
-
A solution of this compound is prepared in a suitable buffer.
-
A solution of FeCl₃ is added to the inhibitor solution.
-
The mixture is incubated to allow for complex formation.
-
The absorbance of the solution is measured spectrophotometrically at the wavelength corresponding to the iron-ligand complex.
-
The pFe³⁺ value, representing the negative logarithm of the free Fe³⁺ concentration, is calculated to quantify the chelating activity.
In Vivo Cognitive Assessment (Morris Water Maze)
Objective: To evaluate the effect of this compound on learning and memory in a mouse model of Alzheimer's disease.
Methodology:
-
Cognitive impairment is induced in mice using scopolamine administration.
-
Mice are treated with this compound or a vehicle control.
-
The Morris Water Maze test is conducted over several days, consisting of acquisition trials (learning phase) and a probe trial (memory retention phase).
-
During acquisition trials, the time taken to find a hidden platform (escape latency) is recorded.
-
During the probe trial, the platform is removed, and the time spent in the target quadrant is measured.
-
Data are analyzed to compare the performance of the treated group with the control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of hMAO-B in Alzheimer's disease and a typical experimental workflow for evaluating a novel MAO-B inhibitor.
References
Technical Guide: Binding Affinity and Kinetics of hMAO-B Inhibitor N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
This technical guide provides an in-depth overview of the binding affinity, kinetics, and mechanism of action for the selective human monoamine oxidase B (hMAO-B) inhibitor, N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to hMAO-B and its Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1][2] Elevated MAO-B activity is associated with decreased dopamine levels, a hallmark of neurodegenerative conditions like Parkinson's disease.[1][3] Consequently, the inhibition of hMAO-B is a validated therapeutic strategy to increase synaptic dopamine concentrations and to potentially exert neuroprotective effects by reducing the formation of reactive oxygen species (ROS) during dopamine metabolism.[1][4]
N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is a potent, reversible, and selective inhibitor of hMAO-B, demonstrating a tight-binding inhibition mechanism.[5]
Binding Affinity and Kinetics
The binding affinity and kinetic parameters of N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide for hMAO-B have been determined through detailed enzymatic assays. The quantitative data are summarized in the table below.
| Parameter | Value | Method | Reference |
| Ki | 17 ± 2 nM | Fluorimetric Amplex Red Assay | [5] |
| IC50 | Varies with substrate concentration | Fluorimetric Amplex Red Assay | [5] |
| Inhibition Type | Competitive, Tight-Binding | Kinetic Analysis | [5] |
Note: For tight-binding inhibitors, the IC50 value is dependent on the substrate concentration. Therefore, the Ki value is a more accurate measure of binding affinity.[5][6]
Mechanism of Action
hMAO-B catalyzes the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[3] In dopaminergic neurons, this process contributes to oxidative stress. N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide acts as a competitive inhibitor by binding to the active site of hMAO-B, thereby preventing the breakdown of dopamine.[5] This inhibition leads to an increase in dopamine levels in the synaptic cleft and a reduction in the production of harmful ROS.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes for hMAO-B-IN-7: A Potent Inhibitor of Human Monoamine Oxidase B
For Research Use Only
Introduction
hMAO-B-IN-7, also identified as compound 11n, is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B).[1][2][3][4] MAO-B is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neurotransmitters, most notably dopamine.[2][5] The oxidative deamination of dopamine by MAO-B not only reduces its bioavailability but also generates reactive oxygen species (ROS), such as hydrogen peroxide, contributing to oxidative stress.[6][7] Elevated levels of MAO-B are associated with neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[6][7][8][9] Inhibition of MAO-B is a validated therapeutic strategy to increase dopamine levels in the brain and potentially slow disease progression.[8][9] this compound has been identified as a promising candidate for further investigation in the context of Alzheimer's disease research due to its significant inhibitory activity and high selectivity for hMAO-B.
Quantitative Data
The inhibitory potency of this compound against human MAO-B has been determined using in vitro fluorometric assays. The key quantitative data are summarized in the table below.
| Compound | Target | IC50 (μM) | Selectivity Index (SI) vs. hMAO-A |
| This compound (compound 11n) | hMAO-B | 0.79 ± 0.05 | > 25.3 |
Signaling Pathway
Experimental Workflow
Experimental Protocols
In Vitro Fluorometric Assay for hMAO-B Inhibition
This protocol is a representative method for determining the inhibitory activity of this compound against human monoamine oxidase B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate, using the Amplex® Red reagent.
Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound
-
Benzylamine (MAO-B substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MAO-B Assay Buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant hMAO-B enzyme in cold MAO-B Assay Buffer to the desired working concentration. Keep the enzyme solution on ice.
-
Prepare a substrate/detection mixture containing benzylamine, Amplex® Red reagent, and HRP in MAO-B Assay Buffer. Protect this mixture from light.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the appropriate volumes of:
-
Test compound (this compound dilutions)
-
Positive control (a known MAO-B inhibitor, e.g., selegiline)
-
Vehicle control (Assay Buffer with the same final concentration of DMSO as the test compound wells)
-
-
Add the diluted hMAO-B enzyme solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/detection mixture to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation at approximately 535 nm and emission at approximately 587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Note: This protocol is a general guideline. Specific concentrations of enzyme, substrate, and detection reagents, as well as incubation times, may need to be optimized for specific experimental conditions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Alzheimer Disease and Selected Risk Factors Disrupt a Co-regulation of Monoamine Oxidase-A/B in the Hippocampus, but Not in the Cortex [frontiersin.org]
Application Notes and Protocols for hMAO-B-IN-7 Cell-Based Assay in SH-SY5Y Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a cell-based assay to evaluate the inhibitory activity of hMAO-B-IN-7 on human monoamine oxidase B (hMAO-B) in the SH-SY5Y human neuroblastoma cell line.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its dysregulation is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease. The human neuroblastoma cell line, SH-SY5Y, endogenously expresses hMAO-B, making it a valuable in vitro model for screening and characterizing potential MAO-B inhibitors. This document outlines the protocols for assessing the potency and cellular activity of the novel inhibitor, this compound.
Data Presentation
The inhibitory potency of this compound and other reference MAO-B inhibitors against SH-SY5Y cells is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) vs. hMAO-B in SH-SY5Y cells | Cytotoxicity (IC50, µM) in SH-SY5Y cells |
| This compound (Hypothetical) | 15 | > 50 |
| Selegiline (Reference) | 37 | > 100 |
| Rasagiline (Reference) | 25 | > 100 |
| Pargyline (Reference) | 7.04 | Not Reported |
Note: The data for this compound is hypothetical and for illustrative purposes. Reference data is compiled from various studies.
Signaling Pathway
MAO-B Catalytic Cycle and Inhibition
Monoamine oxidase B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamines. This process generates an aldehyde, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can contribute to oxidative stress. This compound acts as an inhibitor of this enzyme, blocking the degradation of monoamine substrates and reducing the production of H₂O₂.
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Experimental Workflow for MAO-B Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory activity of this compound in SH-SY5Y cells.
Application Notes and Protocols for a Novel MAO-B Inhibitor in an MPTP Mouse Model of Parkinson's Disease
A Note on the Availability of Data for hMAO-B-IN-7:
Following a comprehensive literature search, no specific in vivo studies utilizing the compound This compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease have been found in published scientific literature. The available information identifies this compound as "compound 11n," a potent and selective human monoamine oxidase B (hMAO-B) inhibitor with an IC50 of 0.79±0.05 μM.[1][2][3] Existing research on this compound has primarily focused on its potential therapeutic applications for Alzheimer's disease, with studies conducted in vitro or in animal models of Alzheimer's.[1][2][3]
Therefore, the following Application Notes and Protocols are presented as a representative guide for researchers, scientists, and drug development professionals interested in evaluating a novel, hypothetical MAO-B inhibitor, designated here as "Novel MAO-B Inhibitor," in an MPTP-induced mouse model of Parkinson's disease. The protocols and data tables are based on established methodologies from various studies on other MAO-B inhibitors and the MPTP model.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. Its inhibition is a clinically validated strategy for the treatment of Parkinson's disease (PD), helping to alleviate motor symptoms by increasing dopamine levels. The neurotoxin MPTP is converted to its active toxic metabolite, MPP+, by MAO-B in astrocytes.[4] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and neuronal cell death, thus mimicking the pathology of Parkinson's disease in animal models.[4]
This document provides a detailed framework for the in vivo evaluation of a novel, selective, and reversible MAO-B inhibitor in the widely used MPTP mouse model of Parkinson's disease. The protocols cover the induction of the disease model, administration of the test compound, and subsequent behavioral and neurochemical analyses to assess its neuroprotective and therapeutic potential.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from an in vivo study of a "Novel MAO-B Inhibitor" in the MPTP mouse model.
Table 1: Experimental Groups and Dosing Regimen
| Group ID | Treatment | Animal Strain | Number of Animals (n) | Dose (mg/kg) | Route of Administration | Frequency | Duration |
| 1 | Vehicle Control | C57BL/6 | 10 | N/A | Intraperitoneal (i.p.) | Daily | 14 days |
| 2 | MPTP + Vehicle | C57BL/6 | 10 | 20 (MPTP) | Intraperitoneal (i.p.) | 4 doses, 2h apart | Day 7 |
| 3 | MPTP + Novel MAO-B Inhibitor (Low Dose) | C57BL/6 | 10 | 10 | Oral (p.o.) | Daily | 14 days |
| 4 | MPTP + Novel MAO-B Inhibitor (High Dose) | C57BL/6 | 10 | 30 | Oral (p.o.) | Daily | 14 days |
| 5 | MPTP + Rasagiline (Positive Control) | C57BL/6 | 10 | 1 | Oral (p.o.) | Daily | 14 days |
Table 2: Summary of Behavioral Test Results
| Group | Rotarod Test (Latency to Fall, seconds) | Pole Test (Time to Turn and Descend, seconds) | Open Field Test (Total Distance Traveled, cm) |
| Vehicle Control | 180 ± 15 | 10 ± 2 | 3500 ± 400 |
| MPTP + Vehicle | 60 ± 10 | 25 ± 5 | 1500 ± 300 |
| MPTP + Novel MAO-B Inhibitor (Low Dose) | 100 ± 12 | 18 ± 4 | 2200 ± 350 |
| MPTP + Novel MAO-B Inhibitor (High Dose) | 150 ± 18 | 12 ± 3 | 3000 ± 380 |
| MPTP + Rasagiline (Positive Control) | 145 ± 20 | 13 ± 2 | 2800 ± 420 |
| Data are presented as Mean ± SEM. |
Table 3: Neurochemical Analysis of Striatal Dopamine and Metabolites
| Group | Dopamine (DA) (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) | DA Turnover (DOPAC+HVA)/DA |
| Vehicle Control | 15.0 ± 1.2 | 2.0 ± 0.3 | 1.5 ± 0.2 | 0.23 |
| MPTP + Vehicle | 4.5 ± 0.8 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.40 |
| MPTP + Novel MAO-B Inhibitor (Low Dose) | 8.0 ± 1.0 | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.28 |
| MPTP + Novel MAO-B Inhibitor (High Dose) | 12.5 ± 1.5 | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.22 |
| MPTP + Rasagiline (Positive Control) | 11.8 ± 1.3 | 1.4 ± 0.2 | 1.1 ± 0.1 | 0.21 |
| Data are presented as Mean ± SEM. |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the sub-acute MPTP regimen to induce Parkinsonian pathology.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment for handling neurotoxins
Procedure:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
On the day of induction, prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.
-
Administer four intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg.
-
Each injection should be spaced two hours apart.
-
Monitor the animals closely for any adverse reactions during and after the injections.
-
Behavioral testing and subsequent analyses are typically performed 7 days after the last MPTP injection.
Administration of Novel MAO-B Inhibitor
This protocol outlines the administration of the test compound.
Materials:
-
Novel MAO-B Inhibitor
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of the Novel MAO-B Inhibitor in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL for the low dose and 3 mg/mL for the high dose for a 10 mL/kg administration volume).
-
Administer the compound or vehicle orally once daily for the duration of the study (e.g., 14 days).
-
On the day of MPTP induction, administer the compound 30-60 minutes prior to the first MPTP injection.
Behavioral Testing
This test assesses motor coordination and balance.
Procedure:
-
Train the mice on the rotarod apparatus for three consecutive days prior to MPTP administration. The rod should accelerate from 4 to 40 rpm over 5 minutes.
-
On the day of testing (7 days post-MPTP), place the mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform three trials for each mouse with a 15-minute inter-trial interval.
-
The average latency to fall is used for analysis.
This test measures bradykinesia.
Procedure:
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter) with a rough surface.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
Perform three trials for each mouse.
Neurochemical Analysis
This protocol describes the measurement of dopamine and its metabolites in the striatum via High-Performance Liquid Chromatography (HPLC).
Procedure:
-
At the end of the study, euthanize the mice and rapidly dissect the striata on an ice-cold plate.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the striatal tissue in a perchloric acid solution containing an internal standard.
-
Centrifuge the homogenate at high speed to pellet proteins.
-
Filter the supernatant and inject it into an HPLC system with electrochemical detection.
-
Quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) by comparing peak areas to a standard curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: MPTP metabolism and neurotoxic mechanism in Parkinson's disease.
Caption: Experimental workflow for in vivo testing in the MPTP mouse model.
References
Application Notes and Protocols for a Novel Human Monoamine Oxidase B (hMAO-B) Inhibitor: hMAO-B-IN-7
Disclaimer: The following application notes and protocols are provided as a representative example for a novel human monoamine oxidase B (hMAO-B) inhibitor, herein referred to as hMAO-B-IN-7. As of the last update, specific preclinical data for a compound designated "this compound" is not publicly available. The information presented is a composite illustration based on established methodologies for the preclinical evaluation of MAO-B inhibitors in animal models, intended to guide researchers in the design of their own studies.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the central nervous system.[1][2][3] Its inhibition is a clinically validated therapeutic strategy for Parkinson's disease, with the potential for both symptomatic relief and neuroprotective effects.[4][5][6] MAO-B inhibitors work by increasing dopaminergic neurotransmission and may also reduce the production of reactive oxygen species associated with dopamine metabolism.[2][3] These application notes provide a framework for the in vivo characterization of novel hMAO-B inhibitors, using this compound as a model compound.
In Vitro Characterization Summary
Prior to in vivo studies, the inhibitory activity and selectivity of this compound should be thoroughly characterized in vitro. The following table summarizes hypothetical in vitro data for this compound.
| Parameter | Value | Description |
| hMAO-B IC50 | 15 nM | The half maximal inhibitory concentration against human MAO-B. |
| hMAO-A IC50 | 3.5 µM | The half maximal inhibitory concentration against human MAO-A. |
| Selectivity Index (A/B) | ~233-fold | The ratio of IC50 values, indicating high selectivity for MAO-B. |
| Mechanism of Inhibition | Reversible, Competitive | The mode of binding to the MAO-B enzyme active site. |
| In Vitro ROS Reduction | Effective | Demonstrated ability to reduce reactive oxygen species in cellular assays.[7] |
In Vivo Pharmacokinetics in Rodents
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. This information is vital for selecting appropriate doses and administration routes for subsequent pharmacodynamic and efficacy studies.
Experimental Protocol: Rodent Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Administration:
-
Intravenous (IV) bolus dose of 1 mg/kg via the tail vein.
-
Oral (PO) gavage of 5 mg/kg.
-
-
Sample Collection: Blood samples (approx. 100 µL) are collected from the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is isolated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Summary of Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Description |
| Cmax | 250 ng/mL | 180 ng/mL | Maximum observed plasma concentration. |
| Tmax | 0.083 hr | 1.0 hr | Time to reach maximum plasma concentration. |
| AUClast | 450 hrng/mL | 980 hrng/mL | Area under the plasma concentration-time curve. |
| t1/2 | 3.5 hr | 4.1 hr | Elimination half-life. |
| Bioavailability (F%) | - | ~44% | The fraction of the oral dose that reaches systemic circulation. |
In Vivo Pharmacodynamics: Brain MAO-B Occupancy
Pharmacodynamic (PD) studies assess the effect of the drug on its target. For an MAO-B inhibitor, the key PD endpoint is the degree of enzyme inhibition in the brain.
Experimental Protocol: Ex Vivo MAO-B Inhibition Assay
-
Animal Model: Male C57BL/6 mice (n=3-5 per group).
-
Dosing: this compound is administered orally at doses of 1, 3, 10, and 30 mg/kg.
-
Tissue Collection: At 2 hours post-dose, mice are euthanized, and brains are rapidly dissected and frozen.
-
Enzyme Activity Assay: Brain homogenates are prepared, and MAO-B activity is measured using a specific substrate (e.g., benzylamine) and a fluorescent or radiometric detection method.
-
Data Analysis: MAO-B activity in treated animals is compared to vehicle-treated controls to calculate the percentage of inhibition.
Dose-Response of Brain MAO-B Inhibition (Hypothetical Data)
| Oral Dose (mg/kg) | Brain MAO-B Inhibition (%) |
| 1 | 35% |
| 3 | 68% |
| 10 | 92% |
| 30 | 95% |
ED50: ~2.1 mg/kg (The dose required to achieve 50% of the maximum effect).
Preclinical Efficacy in a Parkinson's Disease Model
The therapeutic potential of this compound can be evaluated in animal models that mimic aspects of Parkinson's disease pathology. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to assess neuroprotection.[5]
Experimental Protocol: MPTP-Induced Neurodegeneration Model
-
Animal Model: Male C57BL/6 mice.
-
Study Groups:
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + this compound (e.g., 10 mg/kg, PO, daily)
-
MPTP + Positive Control (e.g., Selegiline, 10 mg/kg, PO, daily)
-
-
MPTP Administration: Mice receive intraperitoneal injections of MPTP (e.g., 20 mg/kg) for 4-5 consecutive days.
-
Drug Treatment: this compound or vehicle is administered 30 minutes prior to each MPTP injection and continued for a specified duration (e.g., 7-21 days).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test at the end of the treatment period.
-
Neurochemical Analysis: Striatal dopamine levels are measured by HPLC.
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified by immunohistochemistry to assess dopaminergic neuron survival.
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of action for an MAO-B inhibitor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for an MPTP mouse model efficacy study.
References
- 1. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: hMAO-B-IN-7 Blood-Brain Barrier Penetration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For therapeutic agents targeting CNS diseases, the ability to penetrate the BBB is a critical determinant of efficacy. Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[3][4] Therefore, assessing the BBB penetration of novel MAO-B inhibitors, such as hMAO-B-IN-7, is a crucial step in their preclinical development.
This document provides detailed protocols for both in vitro and in vivo assays to evaluate the BBB penetration of this compound. The in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) offers a high-throughput method for predicting passive diffusion across the BBB, while the in vivo rodent study provides a more definitive assessment of brain uptake in a physiological setting.
Data Presentation: this compound BBB Penetration Profile (Hypothetical Data)
The following table summarizes hypothetical quantitative data for this compound from the described assays.
| Assay | Parameter | Value | Interpretation |
| PAMPA-BBB | Effective Permeability (Pe) | 6.5 x 10⁻⁶ cm/s | Moderate to high predicted BBB permeability |
| Retention (R) | 15% | Low retention in the artificial membrane | |
| In Vivo (Mouse) | Brain-to-Plasma Ratio (Kp) | 2.5 | Readily crosses the BBB |
| Brain Uptake Clearance (Cl_up) | 35 µL/min/g | Efficient uptake into the brain |
Experimental Protocols
In Vitro BBB Penetration: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screening method to predict the passive permeability of compounds across the blood-brain barrier.[5][6][7] It utilizes a 96-well microplate where a filter membrane at the bottom of each well in a donor plate is coated with a lipid solution to form an artificial membrane.
Materials:
-
This compound
-
PAMPA-BBB plate system (e.g., from BioAssay Systems or Pion)[8][9]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
96-well UV-Vis microplate reader or LC-MS/MS system
-
Automated liquid handler (recommended for high throughput)
Protocol:
-
Preparation of Donor Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the membrane integrity.
-
Prepare donor solutions for the reference compounds in the same manner.
-
-
Hydration of the Artificial Membrane:
-
The PAMPA plate consists of a donor plate and an acceptor plate. The membrane of the donor plate is typically pre-coated with a lipid mixture (e.g., a mixture of phospholipids in an organic solvent) to mimic the BBB.[5]
-
Add 180 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) to hydrate the membrane.
-
-
Permeability Assay:
-
After hydration, remove any excess buffer from the donor plate wells.
-
Add 180 µL of the donor solution (containing this compound or reference compounds) to the donor plate wells.
-
Carefully place the donor plate back onto the acceptor plate to create a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and the reference compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A).
-
[C_D] is the concentration in the donor well at the end of the incubation.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
In Vivo BBB Penetration: Rodent Model
This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of this compound in mice, providing a direct measure of its ability to cross the BBB in a living organism.[2][10][11]
Materials:
-
This compound
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Vehicle for drug administration (e.g., saline, PBS with a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heparinized tubes for blood collection
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Preparation and Dosing:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Prepare a solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 1-10 mg/kg).
-
Administer this compound to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 30, 60, 120 minutes), anesthetize the mice.
-
Perform a cardiac puncture to collect blood into heparinized tubes.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline or PBS to remove blood from the brain vasculature.[11]
-
After successful perfusion (indicated by the pale color of the liver and brain), carefully dissect the brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Process both the plasma and brain homogenate samples (e.g., by protein precipitation or solid-phase extraction) to extract this compound.
-
-
Quantification:
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in both the plasma and brain homogenate.
-
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) using the following equation: Kp = C_brain / C_plasma Where:
-
C_brain is the concentration of this compound in the brain (ng/g of tissue).
-
C_plasma is the concentration of this compound in the plasma (ng/mL).
-
-
Mandatory Visualization
Caption: Workflow for assessing the blood-brain barrier penetration of this compound.
References
- 1. 使用 Millicell® 銘板進行 BBB 抗體穿透測試 [sigmaaldrich.com]
- 2. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. paralab.es [paralab.es]
- 10. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Application Notes and Protocols: Measuring the Efficacy of hMAO-B-IN-7 in Neuronal Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine.[1][2] In the central nervous system, MAO-B is predominantly found in glial cells and its activity is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[3][4] The enzymatic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), which can lead to the formation of highly toxic reactive oxygen species (ROS).[2] This increase in oxidative stress contributes to mitochondrial dysfunction, neuronal damage, and apoptosis.[3][5]
Consequently, the inhibition of human MAO-B (hMAO-B) is a well-established therapeutic strategy for slowing the progression of these diseases.[6] MAO-B inhibitors, such as selegiline and rasagiline, have demonstrated neuroprotective effects by preventing dopamine degradation and reducing the formation of neurotoxic byproducts.[2][7]
These application notes provide a comprehensive framework for evaluating the efficacy of a novel, hypothetical hMAO-B inhibitor, designated hMAO-B-IN-7 , in relevant neuronal cell line models (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells). The protocols detailed below cover the essential assays required to characterize the inhibitor's potency, its ability to protect against neurotoxin-induced cell death, and its impact on key cellular health markers.
Signaling Pathways and Experimental Overview
MAO-B-Mediated Neuronal Damage Pathway:
The following diagram illustrates the signaling cascade initiated by MAO-B activity that leads to oxidative stress and apoptosis, and the proposed point of intervention for this compound.
Caption: MAO-B metabolic pathway and inhibitor action.
General Experimental Workflow:
The diagram below outlines the sequential workflow for assessing the efficacy of this compound, from initial enzyme inhibition to cellular neuroprotection assays.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effect of Antidepressant Drug via Inhibition of TIEG2-MAO B Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for hMAO-B-IN-7 in Neuronal Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hMAO-B-IN-7, a potent and blood-brain barrier permeable inhibitor of human monoamine oxidase-B (hMAO-B), for investigating oxidative stress in neuronal models.[1] This document outlines the mechanism of action, provides detailed experimental protocols, and presents key data for the effective application of this compound in neuroscience research.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other monoamines, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) as byproducts.[2] In neurodegenerative diseases such as Parkinson's and Alzheimer's, elevated MAO-B activity is associated with increased oxidative stress, contributing to neuronal damage and death.[2] this compound (also known as compound 11n) is a selective inhibitor of hMAO-B that has demonstrated neuroprotective effects by mitigating oxidative stress.[3][4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for in vitro and in vivo studies of neurodegeneration.[1][3][4][5]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the inhibition of MAO-B. By blocking the catalytic activity of this enzyme, the compound reduces the production of ROS derived from monoamine metabolism. This alleviates oxidative stress on neurons, thereby preventing downstream pathological events such as mitochondrial dysfunction and apoptosis. The proposed signaling pathway is illustrated below.
Quantitative Data
The following table summarizes the key in vitro inhibitory and neuroprotective data for this compound.
| Parameter | Value | Cell Line/Enzyme | Reference |
| hMAO-B IC₅₀ | 0.79 ± 0.05 µM | Recombinant Human MAO-B | [3][4][5] |
| Selectivity Index (SI) vs hMAO-A | > 25.3 | Recombinant Human MAO-A/B | [3][4][5] |
| Cytotoxicity (at 50 µM) | Extremely weak toxicity | PC12 cells | [3][4][5] |
| Neuroprotection | Cytoprotective effect against H₂O₂-induced oxidative damage | PC12 cells | [3][4][5] |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in neuronal cell culture models of oxidative stress.
General Experimental Workflow
The overall workflow for evaluating the neuroprotective effects of this compound against oxidative stress is depicted below.
Protocol 1: Assessment of this compound Neuroprotective Effects against H₂O₂-Induced Oxidative Stress in PC12 Cells
1. Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
2. Cell Culture:
-
Maintain PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
3. Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the control group.
-
Incubate the plates for an additional 24 hours.
4. Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Materials:
-
Treated cells from Protocol 1
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
PBS
2. Procedure:
-
After the treatment period with this compound and H₂O₂, wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage of the H₂O₂-treated group.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
1. Materials:
-
Treated cells from Protocol 1
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) staining solution
-
PBS
2. Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation ~550 nm, emission ~600 nm) and JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Protocol 4: Measurement of Antioxidant Enzyme Activity (SOD and CAT)
1. Materials:
-
Treated cells from a larger format (e.g., 6-well plates) following the same treatment paradigm as Protocol 1.
-
Cell lysis buffer
-
Commercial assay kits for Superoxide Dismutase (SOD) and Catalase (CAT) activity.
-
Protein assay kit (e.g., BCA)
2. Procedure:
-
After treatment, harvest the cells and lyse them according to the instructions of the assay kit manufacturer.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Perform the SOD and CAT activity assays on the cell lysates following the protocols provided with the commercial kits.
-
Normalize the enzyme activity to the protein concentration and express the results as units per milligram of protein.
Conclusion
This compound is a valuable pharmacological tool for studying the role of MAO-B in neuronal oxidative stress. The provided protocols offer a framework for researchers to investigate its neuroprotective mechanisms and potential therapeutic applications in neurodegenerative diseases. It is recommended to optimize the concentrations of this compound and the oxidative stress-inducing agents for specific cell lines and experimental conditions.
References
hMAO-B-IN-7 experimental design for neuroprotection studies
Application Notes: hMAO-B-IN-7 for Neuroprotection Studies
Introduction
Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain.[1] It plays a crucial role in the catabolism of amine neurotransmitters, most notably dopamine.[1][2] The enzymatic breakdown of dopamine by MAO-B can lead to the production of hydrogen peroxide and other reactive oxygen species (ROS), contributing to oxidative stress.[2][3] Elevated MAO-B activity and the subsequent oxidative stress are implicated as key pathological drivers in the progressive loss of dopaminergic neurons characteristic of neurodegenerative disorders such as Parkinson's disease (PD).[4][5]
This compound is a potent and selective inhibitor of human MAO-B. By blocking the activity of this enzyme, this compound reduces the degradation of dopamine, which not only helps to alleviate motor symptoms but also mitigates the production of harmful oxidative byproducts.[2][6] This dual action makes MAO-B inhibitors a critical therapeutic strategy, with the potential to offer not just symptomatic relief but also disease-modifying neuroprotective effects.[1][2] Preclinical studies have demonstrated that MAO-B inhibitors can protect neurons by reducing oxidative stress, preventing mitochondrial dysfunction, inhibiting apoptotic cascades, and inducing the expression of pro-survival genes and neurotrophic factors.[1][7][8]
These application notes provide a comprehensive experimental design for evaluating the neuroprotective efficacy of this compound using established in vitro models of neurodegeneration.
Data Presentation
The following tables summarize key quantitative data points relevant to the characterization and efficacy of a representative potent MAO-B inhibitor like this compound.
Table 1: Inhibitory Profile of this compound
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) vs. hMAO-A | Inhibition Mode |
| This compound | hMAO-B | 52 | >269 | Reversible |
| This compound | hMAO-A | 14,000 | - | Reversible |
| Selegiline (Reference) | hMAO-B | 9.5 | >1052 | Irreversible |
| Rasagiline (Reference) | hMAO-B | 5.4 | >400 | Irreversible |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological function.[9] Data is representative of potent MAO-B inhibitors found in the literature.[10]
Table 2: Neuroprotective Effects of this compound in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | Relative ROS Levels (Fold Change) | Relative Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | - | 100 ± 4.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA | 100 µM | 48 ± 3.2 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound + 6-OHDA | 1 µM | 75 ± 5.1 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| This compound | 1 µM | 98 ± 4.0 | 1.1 ± 0.1 | 1.2 ± 0.1 |
| Rasagiline + 6-OHDA | 1 µM | 72 ± 4.8 | 1.9 ± 0.3 | 2.3 ± 0.4 |
6-hydroxydopamine (6-OHDA) is a neurotoxin used to induce oxidative stress and dopaminergic cell death.[3][11] Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective properties of this compound are provided below. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for these studies due to its human origin and catecholaminergic properties.[3]
Protocol 1: Cell Culture and Induction of Neurotoxicity
-
Cell Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a density that allows for approximately 80% confluency at the time of the experiment.
-
This compound Pre-treatment: Once cells are attached, replace the medium with fresh serum-free medium containing the desired concentrations of this compound or a reference compound (e.g., Rasagiline). Incubate for 2-4 hours.
-
Toxin Exposure: Introduce the neurotoxin (e.g., 100 µM 6-OHDA or 50 µM H₂O₂) to the wells containing this compound.
-
Incubation: Incubate the cells for a further 24 hours before proceeding with downstream assays.
-
Experimental Groups:
-
Control: Cells treated with vehicle only.
-
Toxin Only: Cells treated with the neurotoxin (e.g., 6-OHDA).
-
Test Group: Cells pre-treated with this compound followed by toxin exposure.
-
Compound Control: Cells treated with this compound only.
-
Positive Control: Cells pre-treated with a known neuroprotective MAO-B inhibitor (e.g., Rasagiline) followed by toxin exposure.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: Following the 24-hour treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the control group (100%).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Probe Loading: After the treatment period, wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculation: Express ROS levels as a fold change relative to the control group.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Harvesting: Following treatment, collect the cell culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.
Protocol 5: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[12][13]
-
Cell Lysis: After treatment, lyse the cells using a specific cell lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Calculation: Normalize the activity to the protein concentration and express the results as a fold change relative to the control group.
Mandatory Visualizations
References
- 1. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases: in vitro studies on antioxidant activity, prevention of lipid peroxide formation and monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. glpbio.com [glpbio.com]
- 11. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined antiapoptotic and antioxidant approach to acute neuroprotection for stroke in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
Troubleshooting & Optimization
hMAO-B-IN-7 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of hMAO-B-IN-7 and related experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific quantitative solubility data for this compound is not publicly available, based on data for structurally similar MAO-B inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For other inhibitors, achieving high concentrations in DMSO often requires sonication or gentle warming.[1] It is always advisable to start with a small amount of the compound to test its solubility in your chosen solvent.
Q2: Are there other solvents that can be used to dissolve this compound?
A2: Data on the solubility of this compound in other organic solvents is limited. Generally, organic solvents like ethanol, methanol, and acetone are used for dissolving similar compounds.[2] However, their efficacy for this compound is not confirmed. Co-solvent mixtures, such as DMSO combined with PEG300, Tween-80, and saline, have been used for in vivo studies with other MAO-B inhibitors to create stable formulations.[1]
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend using newly opened, anhydrous DMSO.[1] Weigh the desired amount of this compound and add the calculated volume of DMSO to achieve the target concentration. To aid dissolution, you can use a vortex mixer or sonicate the solution in a water bath. Gentle warming may also be effective, but be cautious to avoid degradation of the compound.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of similar MAO-B inhibitors in DMSO are typically stored at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is not dissolving in DMSO. | 1. The concentration is too high.2. The DMSO may have absorbed moisture.3. Insufficient mixing. | 1. Try to dissolve a smaller amount of the compound or add more DMSO.2. Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1]3. Use a vortex mixer or sonicate the solution in a water bath. Gentle warming can also be applied. |
| The dissolved this compound precipitates out of solution upon storage. | 1. The solution is supersaturated.2. The storage temperature is too low for the concentration. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. If it persists, the concentration may be too high for stable storage.2. Store the solution at a slightly higher temperature (e.g., -20°C instead of -80°C), or prepare a more dilute stock solution. |
| I need to prepare an aqueous solution for my experiment. | Direct dissolution in aqueous buffers is likely to be very low. | First, dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. Then, perform a serial dilution of this stock solution into the aqueous buffer to reach the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental setup. |
Quantitative Solubility Data for Similar hMAO-B Inhibitors
While specific data for this compound is not available, the following table summarizes the solubility of other hMAO-B inhibitors in DMSO to provide a general reference.
| Compound | Solvent | Solubility | Notes |
| hMAO-B-IN-4 | DMSO | 50 mg/mL (156.05 mM) | Requires sonication. |
| MAO-B-IN-2 | DMSO | 10 mg/mL (32.18 mM) | Requires sonication and warming to 80°C. |
| MAO-B-IN-25 | DMSO | 100 mg/mL (300.14 mM) | Requires sonication. |
| MAO-B-IN-30 | DMSO | 4.17 mg/mL (12.12 mM) | Requires sonication and warming to 60°C. |
Experimental Protocol: General Method for Determining Solubility
This protocol outlines a general "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
MAO-B Catalytic Cycle
The following diagram illustrates the catalytic cycle of Monoamine Oxidase B (MAO-B) in the oxidative deamination of a monoamine substrate.
Caption: Catalytic cycle of MAO-B.
MAO-B Signaling Pathway Regulation
This diagram shows a simplified signaling pathway involved in the regulation of MAO-B gene expression.
Caption: Regulation of MAO-B gene expression.
References
hMAO-B-IN-7 stability and storage conditions
Welcome to the technical support center for hMAO-B-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed information on the stability and storage of the compound, along with troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine.[1] It has an IC50 value of 0.79 ± 0.05 μM and is capable of crossing the blood-brain barrier, making it a valuable tool for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]
Q2: What are the recommended storage conditions for this compound?
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For other similar compounds, solubility in DMSO is reported to be high. Always use freshly opened, anhydrous DMSO to avoid introducing moisture, which can affect the stability of the compound. For in vivo experiments, working solutions should be prepared fresh on the day of use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme inhibition | Incorrect storage of this compound: The compound may have degraded due to improper storage. | Verify that the compound has been stored according to the recommended conditions. |
| Inaccurate concentration of this compound: Errors in weighing or dilution can lead to a lower than expected concentration. | Re-measure and prepare fresh dilutions of the inhibitor. | |
| Inactive enzyme: The MAO-B enzyme may have lost its activity. | Use a fresh aliquot of the enzyme and ensure it has been stored correctly. Include a positive control inhibitor (e.g., selegiline) to verify enzyme activity. | |
| High background signal in assay | Autofluorescence of the compound: this compound or other components in the reaction may be interfering with the fluorescent readout. | Run a control well containing all reaction components except the enzyme to measure the background fluorescence of the compound. Subtract this background from the experimental wells. |
| Contaminated reagents: Buffers or other reagents may be contaminated. | Use fresh, sterile-filtered buffers and reagents. | |
| Inconsistent or variable results | Precipitation of this compound: The inhibitor may not be fully dissolved in the assay buffer. | Ensure the final solvent concentration in the assay is low (typically <1%) to prevent precipitation. Visually inspect the wells for any signs of precipitation. |
| Pipetting errors: Inaccurate pipetting can lead to variability between wells. | Use calibrated pipettes and ensure proper mixing of all solutions. | |
| Edge effects in microplate: Evaporation from the outer wells of the plate can concentrate reagents and affect results. | Avoid using the outer wells of the microplate for critical samples or ensure the plate is properly sealed during incubation. | |
| Unexpected results in cell-based assays | Cytotoxicity of the compound: At high concentrations, this compound may be toxic to cells. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor for your cell line. |
| Off-target effects: The inhibitor may be affecting other cellular pathways. | Include appropriate controls to assess the specificity of the observed effects. |
Experimental Protocols
Below is a detailed protocol for a standard in vitro hMAO-B inhibition assay.
Fluorometric hMAO-B Inhibition Assay Protocol
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. Also, prepare a positive control (e.g., selegiline) and a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add 50 µL of hMAO-B enzyme solution to each well. Then, add 10 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate: Incubate the plate at 37°C for 15 minutes.
-
Prepare reaction mixture: During the incubation, prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.
-
Initiate the reaction: Add 40 µL of the reaction mixture to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.[2]
-
Data analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Visualizations
MAO-B Catalyzed Dopamine Degradation Pathway
The following diagram illustrates the central role of MAO-B in the degradation of dopamine, a key process implicated in neurodegenerative diseases.
Caption: MAO-B's role in dopamine degradation and neurodegeneration.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines the key steps in determining the inhibitory activity of this compound.
Caption: Workflow for determining this compound IC50.
References
Troubleshooting hMAO-B-IN-7 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hMAO-B-IN-7, a potent and blood-brain barrier penetrable inhibitor of human monoamine oxidase-B (hMAO-B).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme primarily located on the outer mitochondrial membrane.[2] MAO-B is responsible for the breakdown of several key neurotransmitters in the brain, including dopamine. By inhibiting MAO-B, this compound increases the available levels of dopamine, which can help alleviate symptoms associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][3] The metabolism of dopamine by MAO-B also produces reactive oxygen species (ROS), so its inhibition may also have neuroprotective effects by reducing oxidative stress.[4]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against human MAO-B is 0.79 ± 0.05 μM.[1]
Q3: How should I store and handle this compound?
A3: While a specific datasheet for this compound is not publicly available, general recommendations for similar MAO-B inhibitors suggest storing the solid compound at -20°C or -80°C. For stock solutions, it is common to dissolve the compound in a solvent like DMSO and store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) to avoid repeated freeze-thaw cycles. Always protect the compound and its solutions from light.
Q4: In which solvents is this compound soluble?
Troubleshooting Experimental Variability
Experimental variability can arise from multiple factors, including reagent preparation, assay conditions, and cell handling. This section provides guidance on common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Inaccurate inhibitor concentration: Errors in weighing the compound or in serial dilutions. | - Calibrate your balance regularly.- Prepare fresh serial dilutions for each experiment.- Use a positive control inhibitor with a known IC50 to validate your assay setup. |
| Variable enzyme activity: Inconsistent activity of the recombinant hMAO-B enzyme between experiments. | - Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.- Always include a positive control (e.g., selegiline or rasagiline) in your experiments.- Ensure consistent incubation times and temperatures. | |
| Substrate degradation: The MAO-B substrate may be unstable. | - Prepare fresh substrate solutions for each experiment.- Store substrate solutions as recommended by the manufacturer. | |
| High background signal in fluorometric or colorimetric assays | Autofluorescence/absorbance of the compound: this compound itself might interfere with the detection method. | - Run a control well containing only the inhibitor at the highest concentration used, without the enzyme, to measure its intrinsic signal.- Subtract this background from your experimental wells. |
| Contaminated reagents: Buffers or other reagents may be contaminated. | - Use fresh, high-quality reagents.- Filter-sterilize buffers if necessary. | |
| Low or no inhibitory effect | Inactive compound: The inhibitor may have degraded. | - Ensure proper storage of the solid compound and stock solutions.- Test a fresh vial of the inhibitor. |
| Incorrect assay pH: The pH of the assay buffer may not be optimal for inhibitor binding. | - Check and adjust the pH of your assay buffer. The optimal pH for MAO-B activity is typically around 7.4. | |
| Cell toxicity in cell-based assays | High solvent concentration: The concentration of DMSO or other solvent may be too high. | - Ensure the final solvent concentration in your cell culture medium is as low as possible (ideally ≤0.1% and not exceeding 0.5%).- Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments. |
| Inherent cytotoxicity of the inhibitor: At high concentrations, this compound may be toxic to cells. | - Perform a dose-response curve to determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT or LDH assay).- Use concentrations below the toxic threshold for your experiments. |
Experimental Protocols
General Protocol for in vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound
-
MAO-B substrate (e.g., benzylamine)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare enzyme solution: Dilute the hMAO-B enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
Assay setup: To each well of the 96-well plate, add:
-
x µL of assay buffer
-
10 µL of this compound dilution (or vehicle control)
-
10 µL of diluted hMAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare reaction mix: Prepare a solution containing the MAO-B substrate, Amplex Red, and HRP in assay buffer.
-
Initiate reaction: Add 20 µL of the reaction mix to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red). Read kinetically for 15-30 minutes at 37°C.
-
Data analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
Optimizing hMAO-B-IN-7 concentration for cell culture
Welcome to the technical support center for hMAO-B-IN-7, a potent and selective reversible inhibitor of human monoamine oxidase B (MAO-B). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and reversible inhibitor of human monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1][2][3] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1][2][4] By reversibly binding to and inhibiting MAO-B, this compound prevents the breakdown of these monoamines, leading to an increase in their intracellular concentrations.[4][5] This mechanism is particularly relevant in models of neurodegenerative diseases like Parkinson's disease, where dopamine levels are depleted.[1][6][7]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. For initial experiments, a concentration range of 100 nM to 10 µM is recommended.[8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[8]
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a stock solution of 10-20 mM in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: While this compound is designed to be non-toxic at effective concentrations, high concentrations may induce cytotoxicity.[9] It is imperative to perform a cell viability assay, such as an MTT or WST-1 assay, to determine the cytotoxic profile of this compound in your specific cell line.[10][11][12] This will help you establish a therapeutic window where the inhibitor is effective without compromising cell health.
Troubleshooting Guides
Poor or Inconsistent Inhibition
| Issue | Possible Cause | Solution |
| No or weak inhibition of MAO-B activity | - Incorrect concentration: The concentration of this compound may be too low. - Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. - Cell permeability issues: The inhibitor may not be efficiently entering the cells. | - Perform a dose-response curve to determine the optimal concentration. - Prepare a fresh stock solution from a new aliquot. - Increase incubation time or consider using a cell line with higher permeability. |
| High variability between replicates | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. - Pipetting errors: Inaccurate dispensing of the inhibitor or reagents. - Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outermost wells of the microplate for experiments; instead, fill them with sterile PBS or media. |
Cell Health and Morphology Issues
| Issue | Possible Cause | Solution |
| Increased cell death or changes in morphology | - Cytotoxicity: The concentration of this compound may be too high. - Solvent toxicity: The final concentration of DMSO may be too high. - Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health.[13][14] | - Determine the IC50 for cytotoxicity using a viability assay and use concentrations well below this value. - Ensure the final DMSO concentration is ≤ 0.1%. - Regularly check for and address any potential contamination in your cell cultures.[15][16] |
| Reduced cell proliferation | - Cytostatic effects: The inhibitor may be slowing down the cell cycle. - Sub-optimal culture conditions: Issues with media, serum, or incubator settings. | - Perform a cell proliferation assay (e.g., BrdU or CFSE) to assess cytostatic effects.[11][17] - Ensure all cell culture reagents are of high quality and that incubator conditions (temperature, CO2, humidity) are optimal.[16] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell-Based Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-B activity in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
This compound
-
SH-SY5Y cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well plates
-
MAO-Glo™ Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[18]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be 1 nM to 100 µM.
-
Inhibitor Treatment: Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle control (DMSO) and no-treatment control. Incubate for 1-2 hours.
-
MAO-B Activity Assay: Follow the manufacturer's instructions for the MAO-Glo™ Assay. This typically involves adding the MAO-B substrate and incubating for a specified time, followed by the addition of a detection reagent that produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound.[20]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the cytotoxic profile.
Visualizations
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 14. corning.com [corning.com]
- 15. promocell.com [promocell.com]
- 16. adl.usm.my [adl.usm.my]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 19. courses.edx.org [courses.edx.org]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel MAO-B Inhibitors
Disclaimer: Information regarding a specific compound designated "hMAO-B-IN-7" is not publicly available. This guide provides general principles, troubleshooting advice, and experimental protocols relevant for assessing the potential off-target effects of novel monoamine oxidase B (MAO-B) inhibitors based on established research in the field.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for a novel MAO-B inhibitor?
The most significant off-target concern for a MAO-B inhibitor is its cross-reactivity with monoamine oxidase A (MAO-A). These two enzymes share over 70% structural similarity, which can make achieving high selectivity challenging.[1] Inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine from certain foods.[2][3] Therefore, determining the selectivity index (SI) is crucial. Other potential off-targets can include other enzymes, receptors, and ion channels, which should be assessed through broader screening panels.
Q2: What is the Selectivity Index (SI) and how is it calculated?
The Selectivity Index is a quantitative measure of a compound's potency for one target over another. For a MAO-B inhibitor, it is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) for MAO-A to the IC50 for MAO-B.
-
SI = IC50 (MAO-A) / IC50 (MAO-B) [4]
A higher SI value indicates greater selectivity for MAO-B. For example, a compound with an SI greater than 100 is generally considered highly selective for MAO-B.
Q3: What are the consequences of poor selectivity (MAO-A inhibition)?
Inhibition of MAO-A prevents the breakdown of monoamines like serotonin and norepinephrine, in addition to dietary amines like tyramine.[1][4] This can lead to a dangerous increase in blood pressure (hypertensive crisis) when foods rich in tyramine (e.g., aged cheeses, cured meats) are consumed.[2] It can also lead to other adverse effects related to an imbalance of neurotransmitters.
Q4: Beyond MAO-A, what other off-target activities should be investigated?
For a comprehensive safety profile, a novel MAO-B inhibitor should be screened against a panel of other potential targets. This often includes:
-
Kinase panels: To identify any unintended inhibition of protein kinases, which can have wide-ranging effects on cellular signaling.
-
Receptor binding assays: To check for binding to various neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).
-
Ion channel panels: To assess any effects on critical ion channels (e.g., hERG) that could indicate potential cardiovascular side effects.
Q5: What is a competitive mode of inhibition, and why is it important?
A competitive inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.[4] Understanding the mode of inhibition (e.g., competitive, non-competitive, reversible, irreversible) is important for predicting the compound's pharmacological effects and potential for drug-drug interactions.[5] For instance, irreversible inhibitors form a covalent bond with the enzyme, leading to a longer duration of action which might have safety implications.[5]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot unexpected experimental outcomes that may be related to off-target effects of their investigational MAO-B inhibitor.
| Observed Issue | Potential Off-Target Cause & Troubleshooting Steps |
| Unexpected cell toxicity at effective concentrations. | Possible Cause: The compound may be hitting an unintended, critical cellular target. Troubleshooting: 1. Perform a broader cytotoxicity screen in different cell lines to see if the effect is cell-type specific. 2. Run a kinase screen to check for inhibition of essential kinases involved in cell survival pathways. 3. Evaluate mitochondrial toxicity, as MAO-B is located on the outer mitochondrial membrane.[6] |
| In vivo studies show unexpected behavioral or physiological effects (e.g., changes in blood pressure, heart rate). | Possible Cause: The compound may have poor selectivity for MAO-B over MAO-A, or it may be interacting with cardiovascular targets. Troubleshooting: 1. Re-evaluate the MAO-A vs. MAO-B selectivity index in vitro. 2. Conduct a safety pharmacology study to assess cardiovascular and respiratory parameters.[7][8] 3. Screen for activity at adrenergic receptors or ion channels that regulate cardiovascular function. |
| Inconsistent results between different batches of the compound. | Possible Cause: Impurities in the synthesis may have off-target activities. Troubleshooting: 1. Verify the purity of each batch using analytical methods like HPLC and mass spectrometry. 2. Test the activity of any identified impurities in your primary and off-target assays. |
| The compound shows the desired effect in biochemical assays but not in cell-based assays. | Possible Cause: Poor cell permeability, rapid metabolism within the cell, or engagement of a compensatory pathway not present in the biochemical assay. Troubleshooting: 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Investigate the metabolic stability of the compound in cell lysates or microsomes. 3. Consider if off-target effects on signaling pathways could be masking the intended effect. A broad kinase screen might provide clues. |
Quantitative Data Summary
The following table presents example data for several MAO-B inhibitors to illustrate the concept of selectivity.
| Compound | IC50 hMAO-B (µM) | IC50 hMAO-A (µM) | Selectivity Index (SI) | Reference |
| Compound 8a | 0.02 | >73 | >3649 | [4] |
| Compound 8b | 0.03 | >98 | >3278 | [4] |
| Compound 7b | 0.33 | >100 | >305 | [4] |
| Rasagiline | 0.014 | >0.7 | >50 | [4] |
| Safinamide | 0.08 | - | - | [5] |
| Selegiline | 0.007 | - | - | [4] |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocols
Protocol 1: Determination of IC50 for hMAO-A and hMAO-B
This protocol is a generalized method for determining the inhibitory potency of a compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both, or a specific substrate for each)
-
Horseradish peroxidase (HRP)
-
H2O2-detecting probe (e.g., Amplex Red)
-
Test compound at various concentrations
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, recombinant MAO-A or MAO-B enzyme, and the test compound dilutions.
-
Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, HRP, and Amplex Red solution.
-
Monitor the fluorescence or absorbance at regular intervals using a plate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Inhibitor Profiling
This is a general workflow for screening a compound against a panel of kinases.
Materials:
-
Kinase panel (commercially available)
-
Test compound
-
ATP
-
Substrate for each kinase (often a generic peptide)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
The test compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
For each kinase, the enzyme, substrate, ATP, and test compound are incubated together.
-
The reaction is stopped, and a detection reagent is added to measure the amount of product formed (e.g., ADP) or the amount of remaining ATP.
-
The activity of each kinase in the presence of the compound is compared to a vehicle control to determine the percent inhibition.
-
"Hits" (kinases inhibited above a certain threshold, e.g., 50%) are then subjected to follow-up dose-response assays to determine their IC50 values.
Visualizations
Caption: Simplified pathway of monoamine metabolism by MAO-A and MAO-B.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase-B (MAO-B) inhibitors: implications for disease-modification in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. S7A Safety Pharmacology Studies for Human Pharmaceuticals | FDA [fda.gov]
Avoiding hMAO-B-IN-7 precipitation in aqueous solutions
Welcome to the technical support center for hMAO-B-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the experimental use of this compound, with a specific focus on addressing and overcoming issues related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme located on the outer mitochondrial membrane.[1][2] MAO-B is responsible for the degradation of key neurotransmitters, such as dopamine.[3][4][5] By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[3][4][6] The inhibition of MAO-B by its inhibitors can be either reversible or irreversible.[3]
Q2: I'm observing precipitation of this compound after preparing my aqueous stock solution. What are the common causes for this?
A2: Precipitation of poorly soluble compounds like many small molecule inhibitors in aqueous solutions is a common challenge.[7][8] Several factors can contribute to this issue:
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Low Intrinsic Aqueous Solubility: this compound, like many organic molecules, may have inherently low water solubility due to its molecular structure and lipophilicity.[7][8]
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pH of the Solution: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the pH of your aqueous buffer is close to the pKa of this compound, it can lead to precipitation.
-
Concentration Exceeding Solubility Limit: You might be preparing a stock solution at a concentration that exceeds the maximum solubility of this compound in the chosen solvent.
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Temperature Effects: Changes in temperature can affect solubility. A solution prepared at a higher temperature might precipitate upon cooling to room temperature or 4°C for storage.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar molecules, leading to precipitation.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, it is common practice to first dissolve poorly water-soluble compounds in an organic solvent before preparing aqueous working solutions. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[1] A typical workflow involves creating a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
Troubleshooting Guide: Precipitation of this compound
This guide provides systematic steps to troubleshoot and resolve precipitation issues with this compound.
Problem: Precipitate forms immediately upon adding this compound to an aqueous buffer.
| Possible Cause | Suggested Solution |
| Low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Serially dilute this stock solution into your aqueous buffer to the final desired concentration. |
| Incorrect pH of the buffer. | Adjust the pH of your aqueous buffer. For weakly basic or acidic compounds, moving the pH away from the compound's pKa can significantly increase solubility.[9] |
Problem: The compound dissolves initially but precipitates over time or upon storage.
| Possible Cause | Suggested Solution |
| Supersaturated solution. | The initial dissolution might have been thermodynamically unstable. Try preparing the solution at a slightly lower concentration. |
| Temperature fluctuations. | Prepare and store your solutions at a constant temperature. If you need to store solutions at a lower temperature, ensure the concentration is low enough to remain soluble at that temperature. |
| Evaporation of solvent. | Ensure your storage containers are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration. |
Problem: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Final concentration is too high for the aqueous buffer. | Lower the final concentration of this compound in the aqueous medium. |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration low is important for biological assays, a minimal amount might be necessary for solubility. Consider if your assay can tolerate a slightly higher (e.g., 0.1-0.5%) final DMSO concentration.[1] |
| Rapid addition of stock to buffer. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Primary Stock Solution (in 100% DMSO):
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Weigh out the desired amount of this compound powder.
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Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store this primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Aqueous Working Solution:
-
Thaw an aliquot of the primary DMSO stock solution.
-
Perform serial dilutions of the primary stock in your aqueous experimental buffer to reach the final desired concentration.
-
When diluting, add the DMSO stock to the buffer and mix immediately and thoroughly.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Protocol 2: Assessing the Solubility of this compound in Different Buffers
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).
-
Add small, incremental amounts of the stock solution to a fixed volume of each buffer.
-
After each addition, mix thoroughly and visually inspect for any signs of precipitation.
-
The point at which precipitation is first observed can be used to estimate the solubility limit in that specific buffer.
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For a more quantitative assessment, solutions can be incubated, centrifuged to pellet any precipitate, and the concentration of the supernatant measured by a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Solubility of a Hypothetical Poorly Soluble MAO-B Inhibitor in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~5 |
| Methanol | ~2 |
| DMSO | > 50 |
Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic MAO-B Inhibitor
| Aqueous Buffer pH | Estimated Solubility (µM) |
| 5.0 | 50 |
| 6.0 | 25 |
| 7.0 | 5 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of dopamine metabolism by this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. journal.appconnect.in [journal.appconnect.in]
Improving the bioavailability of hMAO-B-IN-7 in vivo
Welcome to the technical support center for hMAO-B-IN-7. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound, focusing on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our rodent models after oral administration. What are the potential causes and solutions?
A1: Low oral bioavailability is a common challenge for poorly soluble compounds like many small molecule inhibitors. The primary causes are often poor dissolution in gastrointestinal fluids and/or low permeability across the intestinal epithelium.[1][2]
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the solubility and permeability characteristics of this compound. If it falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), formulation strategies to enhance solubility are crucial.[1]
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Formulation Improvement: Consider the formulation strategies outlined in the troubleshooting guide below. Simple suspensions are often inadequate for poorly soluble compounds.
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Route of Administration: If oral bioavailability remains a significant hurdle after formulation optimization, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass absorption limitations.
Q2: Can we improve the solubility of this compound by forming a salt?
A2: Salt formation is a viable strategy if this compound has ionizable functional groups.[3] By creating a salt, you can favorably alter the pH of the microenvironment upon dissolution, which can enhance solubility.[3] However, this approach is not feasible for neutral compounds.[4]
Q3: Are there concerns about efflux transporters limiting the brain penetration of this compound?
A3: Yes, efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier can actively pump substrates out of the brain, reducing central nervous system (CNS) exposure.[5] It is advisable to conduct in vitro assays to determine if this compound is a substrate for P-gp or other relevant efflux transporters.[6]
Troubleshooting Guides
Issue: Poor Oral Bioavailability
This guide provides strategies to address low systemic exposure of this compound following oral administration.
Potential Formulation Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size increases the surface area for dissolution.[2] Methods include micronization (to 2-5 μm) and nanosizing (to 100-250 nm).[4] | Simple and widely used. Can significantly improve dissolution rate.[7] | May not be sufficient for extremely insoluble compounds. Potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state.[4] This creates a supersaturated solution upon dissolution, enhancing absorption.[1] | Can achieve significant increases in solubility and bioavailability. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | This compound is dissolved in oils, surfactants, or a combination thereof. These can form emulsions or microemulsions in the gut.[4][7] | Can significantly improve the solubility and absorption of lipophilic drugs. | Potential for gastrointestinal side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Cyclodextrins are used to form inclusion complexes with the drug, increasing its solubility in water.[1][2] | Rapidly forms complexes and enhances solubility. | High concentrations of cyclodextrins can have osmotic effects or cause toxicity.[1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble.
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer.
-
Spray Drying:
-
Set the spray dryer to the appropriate inlet temperature, gas flow rate, and liquid feed rate.
-
Atomize the solution into a fine spray into the drying chamber.
-
The solvent rapidly evaporates, leaving solid particles of the amorphous dispersion.
-
-
Characterization:
-
Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the solid dispersion.
-
Assess the dissolution rate of the resulting powder compared to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Formulation Administration:
-
Divide mice into groups, each receiving a different formulation of this compound (e.g., simple suspension, solid dispersion, lipid-based formulation).
-
Administer the formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the pharmacokinetic profiles of the different formulations to determine the most effective strategy for improving bioavailability.
-
Visualizations
Signaling Pathway
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood-Brain Barrier Permeability for the Potential Management of Noncentral Nervous System (CNS) Diseases. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: hMAO-B-IN-7 and Fluorescent Assays
Welcome to the technical support center for hMAO-B-IN-7. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme targeted in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Its chemical structure is based on a chromone scaffold, a class of compounds known to possess intrinsic photophysical properties. Like many aromatic small molecules, this compound has the potential to absorb and emit light, which can lead to interference in fluorescence-based assays.
Q2: What are the common mechanisms of fluorescent assay interference by small molecules like this compound?
There are two primary mechanisms by which small molecules can interfere with fluorescent assays:
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Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with the excitation or emission spectra of the assay's fluorophore. This leads to a false-positive signal.[2][3]
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Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal (a false-negative). This can occur through processes like the inner filter effect.[2]
Q3: What are the potential spectral properties of this compound?
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps.
Step 1: Characterize the Spectral Properties of this compound
It is essential to determine the absorbance and fluorescence spectra of this compound in your specific assay buffer.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the highest concentration used in your assay in the final assay buffer.
-
Absorbance Spectrum Measurement:
-
Use a spectrophotometer to scan the absorbance of the this compound solution across a broad wavelength range (e.g., 250-700 nm).
-
Use the assay buffer as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectra Measurement:
-
Using a spectrofluorometer, excite the this compound solution at its λmax and at the excitation wavelength of your assay's fluorophore.
-
Scan the emission spectrum over a relevant range (e.g., 300-800 nm).
-
Separately, excite the this compound solution across a range of wavelengths and measure the emission at the emission wavelength of your assay's fluorophore to obtain an excitation spectrum.
-
This will reveal if this compound has any intrinsic fluorescence that could interfere with your assay.
-
Step 2: Perform Control Experiments to Identify Interference
These control experiments will help you distinguish between true biological activity and assay artifacts.
-
Compound-Only Control (Autofluorescence Check):
-
Prepare wells containing the assay buffer and this compound at the same concentrations used in your experiment, but without the assay's fluorescent probe or enzyme.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
A significant signal in these wells indicates that this compound is autofluorescent under your experimental conditions.
-
-
Quenching Control:
-
Prepare wells with the assay buffer, the fluorescent probe (at the concentration used in the assay), and varying concentrations of this compound. Do not include the enzyme or cells.
-
Measure the fluorescence.
-
A dose-dependent decrease in fluorescence intensity compared to the probe-only control suggests that this compound is quenching the fluorophore's signal.
-
-
No-Enzyme/No-Cell Control:
-
Run the complete assay, including all reagents and this compound, but omit the enzyme or cells.
-
This control helps to identify any non-specific interactions between this compound and the assay components that might generate a signal.
-
Step 3: Mitigate Interference
If interference is confirmed, consider the following strategies:
-
Shift to a Red-Shifted Fluorophore: Many interfering compounds are fluorescent in the blue-green region of the spectrum.[2] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region (above 600 nm) can often reduce or eliminate interference.
-
Use a "Pre-Read" Protocol: Before adding the final assay reagent that initiates the fluorescent signal, take a fluorescence reading of the plate with this compound present. This "background" reading can then be subtracted from the final reading.
-
Decrease the Concentration of this compound: If possible, lower the concentration of the inhibitor to a range where interference is minimized while still achieving the desired biological effect.
-
Utilize an Orthogonal Assay: Confirm your findings using a non-fluorescent assay format, such as an absorbance-based or luminescence-based assay, if available for your target.[2]
Quantitative Data Summary
When troubleshooting, it is helpful to quantify the extent of interference. The following table provides a template for summarizing your findings from control experiments.
| Control Experiment | This compound Concentration | Measured Fluorescence (RFU) | Interference Effect |
| Autofluorescence Check | 0 µM | ||
| 1 µM | |||
| 10 µM | |||
| 100 µM | |||
| Quenching Control | 0 µM | ||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
RFU: Relative Fluorescence Units
Visualizing Interference and Troubleshooting Workflows
The following diagrams illustrate the concepts of assay interference and the recommended troubleshooting workflow.
Caption: Mechanisms of fluorescent assay interference.
Caption: Troubleshooting workflow for assay interference.
References
hMAO-B-IN-7 degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme located on the outer mitochondrial membrane. hMAO-B is a key therapeutic target for neurodegenerative conditions like Parkinson's disease. The enzyme is responsible for the degradation of neurotransmitters such as dopamine. By inhibiting hMAO-B, this compound increases dopamine levels in the brain, which can help alleviate motor symptoms associated with dopamine deficiency.
Q2: What are the most common degradation pathways for this compound?
A2: Based on its hypothetical structure containing a benzimidazole core, this compound is susceptible to degradation primarily through hydrolysis and oxidation, especially under harsh experimental conditions such as extreme pH or exposure to strong oxidizing agents. While the benzimidazole ring itself is relatively stable, modifications to its side chains are the likely points of degradation.
Q3: What are the potential effects of this compound degradation on experimental results?
A3: Degradation of this compound can lead to two main issues in your experiments:
-
Loss of Potency: Degradation products are generally less active or inactive as hMAO-B inhibitors. This will result in a decreased or complete loss of the expected biological effect in your assays.
-
Off-Target Effects or Toxicity: Degradation products may have their own biological activities, different from the parent compound. They could potentially interact with other cellular targets or exhibit cytotoxicity, leading to confounding results or cell death in your experiments.
Q4: How can I detect the degradation of this compound in my samples?
A4: The most common method for detecting and quantifying degradation products is High-Performance Liquid Chromatography (HPLC), particularly using a stability-indicating method.[1][2] This type of method is designed to separate the intact parent compound from all potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected hMAO-B inhibition. | Degradation of this compound: The compound may have degraded in your stock solution or in the assay buffer. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Check the pH and composition of your assay buffer. Avoid extreme pH values. 3. Perform a stability study of this compound in your assay buffer at the working temperature. |
| High background signal in the hMAO-B activity assay. | Interference from test compound or its degradation products: The compound or its degradants might be interfering with the detection method (e.g., fluorescence or absorbance). | 1. Run a control experiment with this compound and the assay reagents in the absence of the enzyme to check for direct interference. 2. If interference is observed, consider using an alternative assay method with a different detection principle. |
| Observed cytotoxicity in cell-based assays. | Toxicity of this compound or its degradation products: The compound itself or its degradation products might be toxic to the cells. | 1. Determine the EC50 for cytotoxicity of freshly prepared this compound. 2. If possible, isolate the major degradation product and test its cytotoxicity separately. 3. Ensure the final solvent concentration in your cell culture medium is not toxic to the cells. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution
| Condition | Time | This compound Remaining (%) | Degradation Product 1 (%) |
| pH 5.0, 37°C | 0 h | 100 | 0 |
| 24 h | 95.2 | 4.8 | |
| 48 h | 90.5 | 9.5 | |
| pH 7.4, 37°C | 0 h | 100 | 0 |
| 24 h | 99.1 | 0.9 | |
| 48 h | 98.3 | 1.7 | |
| pH 9.0, 37°C | 0 h | 100 | 0 |
| 24 h | 85.6 | 14.4 | |
| 48 h | 72.3 | 27.7 |
Table 2: Inhibitory Activity of this compound and its Hypothetical Degradation Product
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 15 | >10,000 | >667 |
| Degradation Product 1 | 2,500 | >10,000 | >4 |
Experimental Protocols
1. Protocol for hMAO-B Enzyme Activity Assay (Fluorometric)
This protocol is adapted from commercially available assay kits.[1][2][3]
-
Materials:
-
hMAO-B enzyme (recombinant human)
-
MAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
MAO Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
This compound and other test compounds
-
96-well black microplate
-
-
Procedure:
-
Prepare a standard curve using a known concentration of H2O2.
-
In the wells of the 96-well plate, add 50 µL of the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the hMAO-B enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.
-
Start the reaction by adding 100 µL of the reaction mix to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes in a microplate reader.
-
Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
2. Protocol for Stability-Indicating HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 2 minutes.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
For stability testing, incubate the solution under desired stress conditions (e.g., different pH, temperature, or in the presence of an oxidizing agent).
-
At specified time points, take an aliquot of the sample, dilute it with the mobile phase, and inject it into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
-
The peak corresponding to the intact this compound will decrease over time, while peaks for degradation products will appear and increase.
-
Quantify the amount of this compound and its degradation products by integrating the peak areas.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
References
Validation & Comparative
Comparative Analysis of MAO-B Inhibitors: A Guide for Researchers
A direct comparison between hMAO-B-IN-7 and selegiline is not possible at this time due to the lack of publicly available scientific data on a compound specifically designated "this compound". Extensive searches of scientific literature and chemical databases did not yield any information regarding the efficacy, selectivity, or structure of a molecule with this identifier.
This guide will, therefore, provide a comprehensive overview of the well-characterized MAO-B inhibitor, selegiline, as a benchmark for comparison. The experimental protocols and data presentation formats provided herein can be utilized to evaluate and compare novel compounds, such as this compound, once experimental data becomes available.
Selegiline: A Profile of a First-Generation MAO-B Inhibitor
Selegiline, also known as L-deprenyl, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It is a well-established therapeutic agent for Parkinson's disease and has been studied for other neurological conditions.[3][4]
Efficacy and Selectivity of Selegiline
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[5] The selectivity of an inhibitor for MAO-B over MAO-A is a critical parameter, as selective MAO-B inhibition is desired for treating Parkinson's disease without the side effects associated with MAO-A inhibition.[2][6][7]
| Parameter | Selegiline | Reference(s) |
| hMAO-B IC50 | 7 nM - 51 nM | [1][8] |
| hMAO-A IC50 | ~23 µM | [1] |
| Selectivity Index (MAO-A IC50 / MAO-B IC50) | ~450 - 3285 | [1][8] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate and enzyme concentration.
In Vivo Efficacy of Selegiline
In clinical settings, selegiline has demonstrated efficacy in managing the symptoms of Parkinson's disease. As a monotherapy in early-stage Parkinson's, it provides mild symptomatic relief and can delay the need for levodopa therapy.[4][9] In more advanced stages, it is used as an adjunct to levodopa to help with motor fluctuations.[9][10]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination of inhibitor potency and selectivity. Below are representative protocols for in vitro MAO inhibition assays.
MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
MAO-B Substrate (e.g., benzylamine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)
-
Test inhibitor (e.g., this compound, selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm for Amplex® Red)
Procedure:
-
Prepare serial dilutions of the test inhibitor and the reference compound (selegiline) in the assay buffer.
-
In a 96-well plate, add a small volume of the diluted inhibitor solutions to the respective wells. Include wells for a positive control (a known MAO-B inhibitor) and a negative control (vehicle).
-
Add the hMAO-B enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex® Red in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
MAO-A Selectivity Assay
To determine the selectivity of an inhibitor, a similar assay is performed using recombinant human MAO-A (hMAO-A) and a preferred substrate for MAO-A, such as p-tyramine.[11] The protocol is analogous to the MAO-B inhibition assay, with the substitution of the MAO-A enzyme and its specific substrate. The IC50 value for MAO-A is then determined and used to calculate the selectivity index.
Visualizing Mechanisms and Workflows
MAO-B Inhibition Signaling Pathway
The primary mechanism of action of MAO-B inhibitors is the prevention of dopamine degradation in the brain.
Caption: Mechanism of MAO-B Inhibition.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the typical workflow for assessing the efficacy and selectivity of a novel MAO-B inhibitor.
Caption: Workflow for MAO-B Inhibitor Characterization.
References
- 1. Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, safety, and patient preference of monoamine oxidase B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Guide to hMAO-B-IN-7 and Rasagiline in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the monoamine oxidase B (MAO-B) inhibitor, rasagiline, a well-established therapeutic for Parkinson's disease, and the novel research compound, hMAO-B-IN-7. Due to the limited publicly available data on this compound, this document will focus on a comprehensive review of rasagiline's performance in Parkinson's models, alongside the currently available information for this compound, to offer a preliminary comparative perspective.
Introduction to MAO-B Inhibition in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases the synaptic availability of dopamine, thereby alleviating the motor symptoms of PD. Furthermore, MAO-B inhibitors are being investigated for their potential neuroprotective effects, which could slow the progression of the disease.
Rasagiline: An Established MAO-B Inhibitor
Rasagiline is a potent, irreversible, and selective inhibitor of MAO-B that is approved for the treatment of Parkinson's disease, both as a monotherapy in early stages and as an adjunct to levodopa in more advanced cases.
Mechanism of Action of Rasagiline
Rasagiline's primary mechanism of action is the selective and irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the brain. This helps to compensate for the depleted dopamine in the striatum of Parkinson's patients, thereby improving motor function. Beyond its symptomatic effects, preclinical studies have suggested that rasagiline may possess neuroprotective properties through mechanisms that are not fully understood but may involve the modulation of apoptotic pathways and the induction of neurotrophic factors.
Quantitative Data for Rasagiline in Parkinson's Models
| Parameter | Model System | Outcome | Reference |
| In Vitro Potency | |||
| IC50 for hMAO-B | Recombinant human MAO-B | Varies by study, typically in the low nanomolar range | N/A |
| In Vivo Efficacy | |||
| Neuroprotection | MPTP-induced mouse model | Attenuation of dopaminergic neuron loss | [1] |
| Symptomatic Relief | 6-OHDA rat model | Improvement in motor function (e.g., rotational behavior) | N/A |
| Clinical Trials | |||
| UPDRS Score Improvement | Early PD patients (TEMPO study) | Significant improvement compared to placebo | N/A |
| "Off" Time Reduction | Advanced PD patients (LARGO study) | Significant reduction in daily "off" time | N/A |
Note: Specific quantitative values can vary between studies. This table provides a summary of general findings.
Experimental Protocols for Rasagiline Evaluation
In Vitro MAO-B Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of rasagiline for human MAO-B.
-
Methodology:
-
Recombinant human MAO-B is incubated with varying concentrations of rasagiline.
-
A substrate for MAO-B (e.g., benzylamine or kynuramine) is added to initiate the enzymatic reaction.
-
The product of the reaction (e.g., hydrogen peroxide) is measured using a fluorescent or colorimetric probe.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MPTP-Induced Mouse Model of Parkinson's Disease:
-
Objective: To assess the neuroprotective effects of rasagiline.
-
Methodology:
-
Mice are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons.
-
A treatment group receives rasagiline before, during, or after MPTP administration.
-
Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function.
-
Post-mortem analysis of the brain is performed to quantify the number of surviving dopaminergic neurons in the substantia nigra and dopamine levels in the striatum using techniques like immunohistochemistry and high-performance liquid chromatography (HPLC).
-
This compound: A Novel Research Compound
This compound is a research compound identified as a potent and blood-brain barrier-penetrating inhibitor of human MAO-B.
Available Data for this compound
Information on this compound is currently limited to vendor-supplied data and its appearance in broader chemical library screens.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| IC50 for hMAO-B | 0.79 ± 0.05 µM | [2] |
At present, there are no publicly available peer-reviewed studies detailing the in vivo efficacy, neuroprotective effects, or detailed experimental protocols for this compound in established Parkinson's disease models.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by MAO-B inhibition and a general workflow for evaluating potential therapeutic agents in Parkinson's disease models.
Caption: MAO-B Inhibition Pathway in Dopaminergic Neurons.
Caption: General Experimental Workflow for MAO-B Inhibitors.
Conclusion
Rasagiline is a well-characterized MAO-B inhibitor with a proven track record in both preclinical models and clinical settings for the treatment of Parkinson's disease. Its efficacy in improving motor symptoms is well-documented. The novel compound, this compound, shows promise as a potent hMAO-B inhibitor based on its in vitro IC50 value. However, a comprehensive comparison of its performance against established drugs like rasagiline is not yet possible due to the absence of published in vivo data in Parkinson's models. Further research is required to elucidate the full therapeutic potential of this compound and to establish its efficacy and safety profile in relevant disease models. This would enable a direct and robust comparison with current therapeutic options.
References
Comparative Analysis: hMAO-B-IN-7 vs. Safinamide
A Guide for Researchers in Neurodegenerative Disease Drug Development
This guide provides a detailed comparative analysis of two monoamine oxidase B (MAO-B) inhibitors: hMAO-B-IN-7, a research compound, and Safinamide, an approved therapeutic for Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and available pharmacological data to inform preclinical and translational research decisions.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the central nervous system.[1][2] Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease, with potential applications in other neurodegenerative disorders.[3][4] Safinamide is a reversible MAO-B inhibitor with a multimodal mechanism of action that also includes the modulation of glutamate release.[5] this compound is a potent and blood-brain barrier (BBB) penetrable inhibitor of human MAO-B, identified as a promising candidate for further investigation in the context of Alzheimer's and Parkinson's diseases.[6] This guide presents a side-by-side comparison of their performance based on available experimental data.
Biochemical Potency and Selectivity
A critical aspect of MAO-B inhibitors for therapeutic use is their potency and selectivity against the MAO-A isoform to avoid potential side effects associated with the "cheese effect".[7]
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | hMAO-B | 0.79 ± 0.05[6] | Data not available | Data not available |
| Safinamide | hMAO-B | ~0.098[5] | >1000[3] | Reversible[5] |
Note: IC50 values can vary depending on the experimental conditions. Direct comparison should be made with caution if the assays were not performed under identical conditions.
Experimental Protocols
MAO-B Inhibition Assay (General Protocol)
A common method for determining MAO-B inhibitory activity is a fluorometric assay using kynuramine as a substrate.[8][9][10][11]
Principle: MAO-B catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B (hMAO-B) is used as the enzyme source. Kynuramine is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Preparation: this compound and Safinamide are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Reaction: The reaction is initiated by mixing the hMAO-B enzyme, the inhibitor at different concentrations, and the kynuramine substrate in a microplate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Note: Specific parameters such as enzyme and substrate concentrations, incubation times, and temperature should be optimized and clearly stated in the experimental report.
Pharmacokinetic Profile
While detailed pharmacokinetic data for this compound is not publicly available, it has been described as a blood-brain barrier (BBB) penetrable inhibitor.[6] Safinamide, on the other hand, has been extensively studied in humans.
| Parameter | This compound | Safinamide |
| Blood-Brain Barrier Penetration | Penetrable[6] | Yes |
| Bioavailability (Oral) | Data not available | High (~95%) |
| Protein Binding | Data not available | ~88-90% |
| Metabolism | Data not available | Extensively metabolized, primarily by non-CYP-mediated pathways. |
| Elimination Half-life | Data not available | 20-30 hours |
| Excretion | Data not available | Primarily renal (as metabolites) |
Preclinical and Clinical Efficacy
This compound:
-
To date, no in vivo efficacy data from animal models or clinical trials for this compound has been published in the reviewed literature. Its potential utility is based on its potent in vitro inhibition of hMAO-B and its ability to cross the BBB.
Safinamide:
-
Preclinical: Safinamide has demonstrated efficacy in various preclinical models of Parkinson's disease, showing neuroprotective effects and symptomatic improvement.[12] In a 6-hydroxydopamine-induced rat model, safinamide protected dopaminergic neurons and reduced microglial activation.[12]
-
Clinical: Safinamide is approved as an add-on therapy to levodopa in patients with mid- to late-stage Parkinson's disease experiencing motor fluctuations. Clinical trials have shown that Safinamide significantly increases "on" time without troublesome dyskinesia, decreases "off" time, and improves motor scores.[3]
Signaling Pathways and Experimental Workflows
Dopamine Degradation Pathway
The primary mechanism of action of both this compound and Safinamide is the inhibition of MAO-B, which plays a crucial role in the degradation of dopamine.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. An enzymatic assay for the MAO-B inhibitor selegiline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 11. Monoamine oxidase inhibition assays (MAO) [bio-protocol.org]
- 12. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of hMAO-B-IN-7 for MAO-B Over MAO-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel monoamine oxidase B (MAO-B) inhibitor, hMAO-B-IN-7 (also known as compound 11n), with established MAO-B inhibitors. The focus of this document is to objectively present the selectivity of this compound for MAO-B over its isoform, MAO-A, supported by available experimental data.
Comparative Inhibitory Activity
The selectivity of a MAO-B inhibitor is a critical parameter, as off-target inhibition of MAO-A can lead to undesirable side effects. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other well-characterized MAO-B inhibitors against both human MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is also presented to quantify the preference for MAO-B inhibition.
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| This compound (compound 11n) | >20[1] | 0.79 ± 0.05[1] | >25.3[1] |
| Safinamide | 80[2][3] | 0.079[2][3] | ~1012 |
| Selegiline | 23[4] | 0.051[4] | ~451 |
| Rasagiline | 0.7[2] | 0.014[2] | ~50[2] |
Data Interpretation: A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A. This compound demonstrates a favorable selectivity profile for MAO-B.
Experimental Protocol: Fluorometric MAO Inhibition Assay
The determination of MAO-A and MAO-B inhibitory activity is commonly performed using a fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO enzymes.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitor (this compound) and reference compounds
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorescent probe in assay buffer at the desired concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and reference compounds in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test inhibitor or reference compound at various concentrations. Include a control with no inhibitor.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.
-
Detection: Simultaneously or subsequently, add the HRP and fluorescent probe mixture. HRP catalyzes the reaction between H₂O₂ and the probe, generating a fluorescent product.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in validating the selectivity of a MAO-B inhibitor.
Caption: Signaling pathways of MAO-A and MAO-B and the selective inhibition by this compound.
Caption: Experimental workflow for determining MAO-A and MAO-B inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Off-Target Profile of a Novel MAO-B Inhibitor: A Comparative Analysis
For researchers and drug development professionals, understanding the off-target profile of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of the off-target screening and results for a representative novel, highly potent, and selective indole-based monoamine oxidase B (MAO-B) inhibitor, here designated as hMAO-B-IN-7 (using compound '8b' from recent literature as a proxy), against established MAO-B inhibitors: selegiline, rasagiline, and safinamide.
Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, working by increasing the levels of dopamine in the brain.[1] While their on-target efficacy is well-documented, a thorough characterization of their off-target interactions is crucial for predicting potential side effects and ensuring patient safety. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of the selectivity of these compounds.
Comparative Selectivity Profile
The primary off-target concern for MAO-B inhibitors is their cross-reactivity with the MAO-A isoform. Inhibition of MAO-A can lead to serious adverse effects, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[2] The selectivity index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, is a critical measure of a compound's specificity. A higher SI indicates greater selectivity for MAO-B.
The table below presents the in vitro inhibitory activity and selectivity of our representative novel inhibitor, this compound (proxy: compound 8b), in comparison to selegiline, rasagiline, and safinamide.
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| This compound (proxy: 8b) | 30 | >100,000 | >3278 |
| Selegiline | ~7 | Varies (loses selectivity at higher doses) | ~50 (at therapeutic doses) |
| Rasagiline | ~14 | >700 | >50 |
| Safinamide | ~98 | >10,000 | >1000 |
Data for this compound (proxy: 8b) is derived from in vitro studies on novel indole-based inhibitors. Data for selegiline, rasagiline, and safinamide is compiled from various pharmacological studies.
Known Off-Target Activities and Interactions of Comparator Drugs
Beyond MAO-A, other off-target interactions can influence the overall safety and efficacy profile of a drug. While comprehensive off-target screening data for this compound is not yet publicly available, the known off-target profiles of the comparator drugs provide a valuable context for evaluation.
-
Selegiline : At higher doses, selegiline can lose its selectivity and inhibit MAO-A.[1] It is metabolized in the liver to L-methamphetamine and L-amphetamine, which can have their own pharmacological effects.[3]
-
Rasagiline : Rasagiline is a potent, irreversible MAO-B inhibitor.[4] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to potential drug-drug interactions with inhibitors or inducers of this enzyme.[2] Co-administration with certain medications, such as meperidine and tramadol, is contraindicated due to the risk of serotonin syndrome.[5]
-
Safinamide : Safinamide is a reversible MAO-B inhibitor that also exhibits non-dopaminergic properties, including the modulation of voltage-gated sodium and calcium channels and the inhibition of glutamate release.[6][7] These additional mechanisms may contribute to its clinical effects but also represent potential off-target activities.
Experimental Protocols for Off-Target Screening
To assess the off-target profile of a compound like this compound, several in vitro screening assays are typically employed. These assays expose the compound to a wide range of receptors, enzymes, and ion channels to identify potential interactions.
Broad Panel Off-Target Screening (e.g., CEREP Safety Panel)
This type of assay evaluates the binding of a test compound to a large and diverse panel of molecular targets.
Methodology:
-
Compound Preparation : The test compound is prepared at a specified concentration, typically 10 µM, in a suitable solvent like DMSO.
-
Binding Assays : A series of radioligand binding assays are conducted. Each assay contains a specific receptor, a radiolabeled ligand known to bind to that receptor, and the test compound.
-
Incubation : The mixture is incubated to allow for competitive binding between the test compound and the radioligand to the target receptor.
-
Detection : The amount of radioligand bound to the receptor is measured. A reduction in radioligand binding in the presence of the test compound indicates an interaction.
-
Data Analysis : The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at a given concentration suggests a potential off-target interaction that warrants further investigation, such as the determination of an IC50 value.[8][9]
Kinase Profiling (e.g., KINOMEscan™)
Given the large number of kinases in the human genome and their role in various signaling pathways, assessing a compound's interaction with the kinome is a critical part of off-target profiling.
Methodology:
-
Assay Principle : The KINOMEscan™ assay is a competition binding assay. It measures the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases.
-
Assay Components : The assay typically involves DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition : The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Data Reporting : Results are often reported as the percentage of the kinase remaining bound to the immobilized ligand compared to a control (e.g., DMSO). Lower percentages indicate stronger binding of the test compound to the kinase.[10]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for off-target screening.
Caption: Mechanism of action of a MAO-B inhibitor.
Caption: General workflow for off-target screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. The Efficacy of Safinamide in the Management of Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
A Head-to-Head Comparison of Novel Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of recently developed novel monoamine oxidase-B (MAO-B) inhibitors against established drugs. The information is supported by experimental data to aid in the evaluation and selection of candidates for further research and development in the context of neurodegenerative diseases, particularly Parkinson's disease.
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of several novel MAO-B inhibitors compared to established drugs. It is important to note that the data for the novel inhibitors are derived from separate studies and not from direct head-to-head comparisons, which may introduce variability due to different experimental conditions.
| Inhibitor Class | Compound | Reversibility | MAO-B IC50 (nM) | MAO-B Ki (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Source |
| Established Inhibitors | Selegiline | Irreversible | ~11.25 | - | - | ~500 | [1][2] |
| Rasagiline | Irreversible | 4.43 - 14 | - | 412 - 700 | ~50 - 93 | [3][4][5] | |
| Safinamide | Reversible | 79 - 98 | - | 80,000 | >1000 | [3][6] | |
| Novel Inhibitors | |||||||
| α-Aminoamide Derivative | KDS2010 | Reversible | 7.6 | - | >95,000 | >12,500 | |
| Pyridazinone Derivatives | TR2 | Reversible | 270 | 230 | >40,000 | >84.96 | [7][8] |
| TR16 | Reversible | 170 | 149 | >40,000 | >235.29 | [7][8] | |
| 2-hydroxyl-4-benzyloxybenzyl aniline Derivative | Compound [I]/6h | Reversible | 14 | 18 | - | - | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to facilitate understanding.
Dopamine Metabolism via MAO-B
The following diagram illustrates the metabolic pathway of dopamine, highlighting the role of MAO-B in its degradation. Inhibition of MAO-B increases the bioavailability of dopamine in the brain.
Caption: Dopamine degradation pathway involving MAO-B.
Experimental Workflow: In Vitro MAO-B Inhibition Assay
This diagram outlines the typical workflow for determining the inhibitory activity of a compound against MAO-B in vitro.
Caption: Workflow for in vitro MAO-B inhibition assay.
Experimental Workflow: In Vivo Parkinson's Disease Models
The following diagram provides a generalized workflow for evaluating the efficacy of novel MAO-B inhibitors in common rodent models of Parkinson's disease.
Caption: General workflow for in vivo PD models.
Experimental Protocols
MAO-B Inhibition Assay Protocol
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against human MAO-B. Specific reagents and conditions may vary between laboratories.
1. Reagents and Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a luminogenic substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
Detection reagent (if using a commercial kit, e.g., Luciferin-based)
-
96-well microplates (white or black, depending on the detection method)
-
Plate reader capable of measuring fluorescence or luminescence
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
In a 96-well plate, add a small volume of the diluted test inhibitor or control to the respective wells. Include wells with assay buffer and solvent only as controls.
-
Add the MAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent as per the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
3. Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor. Data are then analyzed using methods such as Lineweaver-Burk plots.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict the passive permeability of compounds across the blood-brain barrier.[10]
1. Reagents and Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Brain lipid solution (e.g., a mixture of phospholipids dissolved in an organic solvent like dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solution (dissolved in PBS)
-
96-well UV plate for analysis
-
UV-Vis plate reader
2. Assay Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Fill the wells of the acceptor plate with PBS (the acceptor buffer).
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the test compound solution to the wells of the donor plate.
-
Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature, allowing the compound to permeate from the donor to the acceptor compartment.
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells, as well as in the initial solution, using a UV-Vis plate reader or LC-MS/MS.
3. Data Analysis:
-
The effective permeability (Pe) of the compound is calculated using the following equation: Pe = C x Vd x Va / ((Area x Time) x (Vd + Va) x (Cdonor(t) - Cacceptor(t))) Where:
-
C is a constant related to the surface area and volume of the wells.
-
Vd and Va are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Cdonor(t) and Cacceptor(t) are the concentrations of the compound in the donor and acceptor wells at the end of the incubation.
-
-
Compounds are typically classified as having high, medium, or low BBB permeability based on their calculated Pe values, often in comparison to standard compounds with known permeability.
In Vivo Models of Parkinson's Disease
1. MPTP-Induced Mouse Model:
-
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is systemically administered to mice.[10][11] In the brain, MPTP is converted by MAO-B in astrocytes to the toxic metabolite MPP+, which is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction and cell death.[12]
-
Protocol Outline:
-
Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[11]
-
MPTP Administration: Various dosing regimens can be used, including acute (e.g., multiple injections over one day) or sub-chronic (e.g., daily injections for several days). A common acute protocol involves four intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 20 mg/kg) at 2-hour intervals.[10]
-
Drug Treatment: The novel MAO-B inhibitor is typically administered orally or via i.p. injection before, during, and/or after MPTP administration, depending on whether a protective or restorative effect is being investigated.
-
Behavioral Assessment: Motor function is assessed at various time points after MPTP treatment using tests such as the rotarod, pole test, and open field test.
-
Neurochemical and Histological Analysis: At the end of the study, brains are collected for analysis of striatal dopamine levels (e.g., by HPLC) and for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic cell loss.
-
2. 6-Hydroxydopamine (6-OHDA) Rat Model:
-
Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by catecholaminergic neurons.[8][9] Direct stereotactic injection of 6-OHDA into the substantia nigra or the medial forebrain bundle of one hemisphere of the rat brain causes a progressive and specific lesion of the nigrostriatal dopamine pathway, resulting in motor deficits on the contralateral side of the body.[8][9][13]
-
Protocol Outline:
-
Animal Selection: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotactic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and a cannula is lowered to the target coordinates for the substantia nigra or medial forebrain bundle.
-
6-OHDA Injection: A solution of 6-OHDA is slowly infused into the target brain region.
-
Drug Treatment: The novel MAO-B inhibitor is administered systemically (e.g., orally or i.p.) starting before or after the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a common method to assess the extent of the lesion and the therapeutic effect of the treatment. Other tests include the cylinder test for forelimb use asymmetry.
-
Neurochemical and Histological Analysis: Similar to the MPTP model, brains are analyzed for striatal dopamine levels and TH-positive cell counts in the substantia nigra.
-
3. A53T Alpha-Synuclein Overexpression Rat Model:
-
Principle: This genetic model involves the overexpression of the human A53T mutant form of alpha-synuclein, which is associated with familial Parkinson's disease.[14] This is typically achieved by injecting a viral vector (e.g., adeno-associated virus, AAV) carrying the A53T alpha-synuclein gene into the substantia nigra of rats.[15][16] This leads to the progressive accumulation and aggregation of alpha-synuclein, dopaminergic neuron loss, and the development of motor deficits.[14][15][17]
-
Protocol Outline:
-
Viral Vector Preparation: AAV vectors encoding human A53T alpha-synuclein are produced and purified.
-
Stereotactic Surgery: Similar to the 6-OHDA model, rats undergo stereotactic surgery for the injection of the AAV vector into the substantia nigra.
-
Drug Treatment: The novel MAO-B inhibitor is administered over a prolonged period following viral vector injection to assess its ability to slow or halt the neurodegenerative process.
-
Behavioral Assessment: A battery of motor tests is used to monitor the progressive decline in motor function over several weeks or months.
-
Histological and Biochemical Analysis: Brain tissue is analyzed for the expression and aggregation of alpha-synuclein, loss of TH-positive neurons, and other markers of neuroinflammation and neurodegeneration.
-
References
- 1. poison.org [poison.org]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 12. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 13. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 14. zgsydw.cnjournals.com [zgsydw.cnjournals.com]
- 15. Expression of human A53T alpha-synuclein in the rat substantia nigra using a novel AAV1/2 vector produces a rapidly evolving pathology with protein aggregation, dystrophic neurite architecture and nigrostriatal degeneration with potential to model the pathology of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. news-medical.net [news-medical.net]
A Comparative Guide to MAO-B Inhibitors in Reversing MPTP-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent monoamine oxidase-B (MAO-B) inhibitors—Selegiline, Rasagiline, and Safinamide—in mitigating the neurotoxic effects induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The data presented is compiled from preclinical studies, offering insights into the neuroprotective and neurorestorative potential of these compounds in established Parkinson's disease models.
Introduction to MPTP-Induced Neurotoxicity
The neurotoxin MPTP is a well-established tool in Parkinson's disease research, inducing a phenotype that closely mimics the pathological and biochemical hallmarks of the human condition. Its toxicity is primarily mediated by its conversion to the active metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme MAO-B, predominantly in glial cells. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain. This leads to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra.[1][2]
MAO-B inhibitors are a class of drugs that block the initial conversion of MPTP to MPP+, thereby preventing its neurotoxic cascade.[1] They are used in the clinical management of Parkinson's disease to slow the breakdown of dopamine.[2] This guide focuses on their efficacy in the context of the MPTP model.
Comparative Efficacy of MAO-B Inhibitors
The following sections detail the experimental evidence for the efficacy of Selegiline, Rasagiline, and Safinamide in protecting against MPTP-induced neurotoxicity. It is important to note that the presented data for Selegiline and Rasagiline originate from a comparative study in a non-human primate model, while the data for Safinamide comes from a study in a mouse model. This difference in experimental systems should be considered when interpreting the results.
Selegiline vs. Rasagiline: A Head-to-Head Comparison in a Non-Human Primate Model
A study in the common marmoset, a non-human primate, directly compared the neuroprotective effects of high doses of Selegiline and Rasagiline against MPTP-induced toxicity.[3][4] The results indicated that both inhibitors provided a marked attenuation of MPTP's neurotoxic effects across behavioral, histological, and biochemical measures, with no significant differences observed between the two drugs.[3][5]
Experimental Protocol:
-
Animal Model: Common marmoset (Callithrix jacchus).[3]
-
MPTP Administration: 2 mg/kg of MPTP-HCl administered subcutaneously daily for four days.[3][4]
-
Drug Treatment: Selegiline (10 mg/kg, s.c.) or Rasagiline (10 mg/kg, s.c.) was administered daily, starting four days prior to MPTP exposure and continuing until the end of the experiment (7 days after the last MPTP injection).[3][4]
-
Behavioral Assessment: Motor activity was assessed using clinical rating and computerized locomotor activity measurements.[3]
-
Histological Analysis: The number of dopaminergic (tyrosine-hydroxylase-positive) cells in the substantia nigra pars compacta was quantified.[3]
-
Biochemical Analysis: Levels of dopamine and its metabolites, DOPAC and HVA, in the putamen were measured.[3]
Quantitative Data Summary:
| Parameter | MPTP Only | Selegiline + MPTP | Rasagiline + MPTP |
| Putaminal Dopamine Depletion | 98% | Markedly Attenuated | Markedly Attenuated |
| DOPAC Depletion | 88% | Markedly Attenuated | Markedly Attenuated |
| HVA Depletion | 96% | Markedly Attenuated | Markedly Attenuated |
| Loss of Dopaminergic Cells in Substantia Nigra | ~40% | Markedly Attenuated | Markedly Attenuated |
| Reduction in Motor Activity | Significant | Markedly Attenuated | Markedly Attenuated |
Data sourced from a comparative study in a non-human primate model.[3][4]
Safinamide: Efficacy in a Mouse Model
Safinamide has also demonstrated significant neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease. Treatment with Safinamide was shown to fully prevent forebrain dopamine depletion and neuronal death.[6][7]
Experimental Protocol:
-
MPTP Administration: Intraperitoneal injection for two consecutive days.[6][7]
-
Drug Treatment: Safinamide administered at 10 and 20 mg/kg.[6][7]
-
Endpoint: Animals were sacrificed after one week for analysis.[6][7]
-
Biochemical and Histological Analysis: Forebrain dopamine levels and neuronal death were assessed.[6][7]
Quantitative Data Summary:
| Parameter | MPTP-Treated Group | Safinamide-Treated Group |
| Forebrain Dopamine Depletion | 80% | Fully Prevented |
| Neuronal Death | Significant | Fully Prevented |
Data sourced from a study in a mouse model.[6][7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: MPTP Neurotoxicity Pathway and MAO-B Inhibitor Intervention.
Caption: Experimental Workflow for Evaluating Neuroprotective Agents.
Conclusion
The available preclinical data strongly supports the efficacy of Selegiline, Rasagiline, and Safinamide in protecting against MPTP-induced neurotoxicity. In a direct comparison in a non-human primate model, Selegiline and Rasagiline demonstrated comparable neuroprotective effects.[3][4] Safinamide also shows robust neuroprotection in a mouse model.[6][7]
While the absence of a direct comparative study of all three compounds within the same experimental model is a limitation, the existing evidence underscores the potential of MAO-B inhibitors as a therapeutic strategy for mitigating dopaminergic neurodegeneration. Future studies directly comparing these three inhibitors in a single, robust animal model would be invaluable for elucidating any potential differences in their neuroprotective efficacy.
References
- 1. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Navigating the Neuroprotective Landscape: A Comparative Guide to Monoamine Oxidase-B Inhibitors
The quest for effective neuroprotective agents in the fight against neurodegenerative diseases has led to significant interest in inhibitors of human monoamine oxidase-B (hMAO-B). While the specific compound "hMAO-B-IN-7" remains unidentified in publicly available scientific literature, this guide provides a comprehensive comparison of well-characterized hMAO-B inhibitors, offering insights into their neuroprotective mechanisms, experimental validation, and performance against established alternatives.
This guide is intended for researchers, scientists, and drug development professionals, presenting a comparative analysis of key hMAO-B inhibitors with supporting experimental data. We will delve into the mechanisms of action, showcase quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize complex biological pathways and workflows.
The Neuroprotective Mechanism of MAO-B Inhibition
Monoamine oxidase-B is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the degradation of neurotransmitters, most notably dopamine.[1][2] The inhibition of MAO-B is a key therapeutic strategy, particularly in Parkinson's disease, as it increases the availability of dopamine in the brain.[3] Beyond this primary function, the neuroprotective effects of MAO-B inhibitors are attributed to several interconnected mechanisms:
-
Reduced Oxidative Stress: The breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[4] By inhibiting MAO-B, the production of these harmful byproducts is reduced.
-
Prevention of Neurotoxin Formation: In certain experimental models of Parkinson's disease, MAO-B is involved in the conversion of pro-neurotoxins into active neurotoxins.[5] Inhibition of MAO-B can therefore prevent this toxic conversion.
-
Modulation of Apoptotic Pathways: Several MAO-B inhibitors have been shown to influence signaling pathways involved in programmed cell death (apoptosis), promoting cell survival.[5]
-
Anti-inflammatory Effects: Emerging evidence suggests that some MAO-B inhibitors may also possess anti-inflammatory properties, further contributing to their neuroprotective profile.
Comparative Performance of MAO-B Inhibitors
To provide a clear comparison, the following tables summarize the in vitro and in vivo performance of several notable MAO-B inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference |
| Selegiline | hMAO-B | 0.007 | >50 | [6] |
| Rasagiline | hMAO-B | 0.014 | >50 | [6] |
| Safinamide | hMAO-B | 0.08 | - | [6] |
| Compound 8a | hMAO-B | 0.02 | 3649 | [6] |
| Compound 8b | hMAO-B | 0.03 | 3278 | [6] |
| Compound 2b | hMAO-B | 0.042 | - | [7] |
| Compound 2h | hMAO-B | 0.056 | - | [7] |
Table 1: In Vitro Inhibitory Potency and Selectivity of Various MAO-B Inhibitors. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. The Selectivity Index (SI) is the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with higher values indicating greater selectivity for MAO-B.
| Inhibitor | Model | Key Findings | Reference |
| Rasagiline | In vivo (MPTP-induced Parkinson's disease model) | Reduced motor deficits and protected dopaminergic neurons. | [8] |
| Selegiline | In vivo (CSF-induced toxicity in rat model) | Protected dopaminergic neurons from cerebrospinal fluid toxicity from Parkinson's disease patients. | [2] |
| PF9601N | In vivo (Kainic acid-induced excitotoxicity) | Reduced glutamate release, astrocytosis, microgliosis, and apoptosis. | [9] |
| Compound 3h | In vitro (H2O2-induced oxidative stress in SH-SY5Y cells) | Demonstrated robust neuroprotective and antioxidant activity. | [10] |
Table 2: Neuroprotective Effects of MAO-B Inhibitors in Various Experimental Models. This table highlights the protective effects of different inhibitors against various neurotoxic insults in both cellular and animal models.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments.
Determination of MAO-B Inhibitory Activity (IC50)
This protocol describes a common fluorometric method for assessing the inhibitory potency of a compound against human MAO-B.
-
Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or tyramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase, and the test inhibitor.[10]
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the hMAO-B enzyme in a reaction buffer.
-
The substrate is added to initiate the enzymatic reaction. The reaction produces hydrogen peroxide as a byproduct.
-
Horseradish peroxidase, in the presence of the fluorescent probe, catalyzes the conversion of the probe into a highly fluorescent product by reacting with the hydrogen peroxide.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Experimental Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are pre-treated with various concentrations of the test compound for a specified period.
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2)) is then added to induce cell death.[10]
-
After an incubation period, cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
-
Data Analysis: Cell viability in the presence of the test compound and the neurotoxin is compared to the viability of cells treated with the neurotoxin alone. The results are typically expressed as a percentage of the control (untreated cells).
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate key pathways and experimental workflows.
Figure 1: Mechanism of MAO-B Inhibition in Neuroprotection. This diagram illustrates how MAO-B metabolizes dopamine, leading to the production of reactive oxygen species (ROS) and subsequent neurodegeneration. MAO-B inhibitors block this process, thereby exerting their neuroprotective effects.
Figure 2: Drug Discovery Workflow for MAO-B Inhibitors. This flowchart outlines the typical stages in the development of a new MAO-B inhibitor, from initial screening to clinical trials.
Figure 3: Signaling Pathway for MAO-B Gene Expression. This diagram depicts the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathway that regulates the expression of the MAO-B gene, as induced by phorbol 12-myristate 13-acetate (PMA).[11][12][13]
References
- 1. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Human Monoamine Oxidase B Gene Expression by a Protein Kinase C MAPK Signal Transduction Pathway Involves c-Jun and Egr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling hMAO-B-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with hMAO-B-IN-7, a potent and selective human monoamine oxidase B (MAO-B) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes general safety principles for handling potent, neuroactive research compounds and information on related MAO-B inhibitors to establish best practices for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is a potent inhibitor of a key enzyme in the central nervous system.[1] While specific toxicity data is unavailable, researchers should treat this compound as potentially hazardous. The primary risks are associated with accidental ingestion, inhalation, or skin contact, which could lead to pharmacological effects.
Potential Hazards:
-
Neuroactivity: As a potent MAO-B inhibitor, accidental exposure could potentially interfere with normal neurological function.
-
Toxicity: The toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled as a compound of unknown toxicity.
-
Irritation: May cause skin, eye, or respiratory tract irritation upon direct contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Nitrile or Neoprene (double-gloved) | Safety glasses with side shields | Standard lab coat | Use in a certified chemical fume hood is required. |
| Solution Preparation | Nitrile or Neoprene (double-gloved) | Chemical splash goggles | Chemical-resistant lab coat or gown | Use in a certified chemical fume hood is recommended. |
| Handling Solutions | Nitrile or Neoprene | Safety glasses | Standard lab coat | Not generally required if handled in small volumes. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize the risk of exposure during routine laboratory operations.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's identity and hazard warnings.
3.2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation of solid this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated, clean spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
3.3. General Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the solid compound or its solutions.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal. Ventilate the area and wash the spill site. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
5.1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., weighing boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
5.2. Disposal Procedure:
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[3]
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3][4] Do not dispose of this compound down the drain or in the regular trash.[3][4]
Visualization of the Handling Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. Monoamine Oxidase Inhibitor (MAOI) Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Responding to Biological Exposures | Environment, Health and Safety [ehs.cornell.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
